Midecamycin A2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
35457-81-9 |
|---|---|
Molecular Formula |
C42H69NO15 |
Molecular Weight |
828.0 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate |
InChI |
InChI=1S/C42H69NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-30,34-41,45,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |
InChI Key |
TYYIFWXTQAQRHI-MDWYKHENSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)CC)C)O)C)CC=O)C)C |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)CC)C)O)C)CC=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Midecamycin A2: A Technical Guide to its Discovery, Biosynthesis, and Origin in Streptomyces mycarofaciens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midecamycin A2, a member of the 16-membered macrolide antibiotic family, is a secondary metabolite produced by the soil bacterium Streptomyces mycarofaciens. This document provides a comprehensive technical overview of the discovery of this compound, its biosynthetic origins, and the experimental methodologies employed in its study. Key quantitative data on production are presented, along with detailed experimental protocols for fermentation, isolation, and analysis. Furthermore, the proposed biosynthetic pathway is elucidated and visualized through signaling pathway diagrams, offering a valuable resource for researchers in natural product chemistry, microbiology, and drug development.
Introduction
Midecamycin is a macrolide antibiotic synthesized by Streptomyces mycarofaciens[1]. As a class of antibiotics, macrolides are known for their bacteriostatic activity, primarily by inhibiting protein synthesis in susceptible bacteria. This compound is one of the several congeners produced during fermentation. Understanding the genetic and biochemical basis of its production is crucial for strain improvement and the potential engineered biosynthesis of novel derivatives with enhanced therapeutic properties. This guide delves into the core technical aspects of this compound, from the producing organism to the molecular intricacies of its formation.
Discovery and Origin
Midecamycin was first reported in 1971 and is known to be produced by Streptomyces mycarofaciens[1]. The initial discovery and characterization of this macrolide antibiotic laid the groundwork for subsequent investigations into its biosynthesis and genetic underpinnings. The producing organism, S. mycarofaciens, is a Gram-positive, filamentous bacterium belonging to the Actinomycetes, a group renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities.
The biosynthetic gene cluster (BGC) for midecamycin has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0000096. This cluster contains the genes encoding the polyketide synthase (PKS) responsible for assembling the macrolactone core, as well as the enzymes required for the synthesis and attachment of the deoxysugar moieties and other post-PKS modifications.
Quantitative Data on Midecamycin Production
Quantitative analysis of this compound production is essential for process optimization and strain improvement. While specific yields from wild-type S. mycarofaciens fermentations are not extensively reported in publicly available literature, valuable data can be gleaned from heterologous expression studies and analyses of commercial preparations.
Table 1: Production of Midecamycin Analog
| Host Strain | Genetic Modification | Product | Titer (g/L) | Reference |
| Streptomyces fradiae | Heterologous expression of midecamycin PKS genes and methoxymalonyl-ACP biosynthetic pathway | Midecamycin analog | 1 | [2][3] |
Table 2: Relative Abundance of Midecamycin Components in Commercial Samples
| Component | Average Content (%) | Range (%) |
| Midecamycin A1 | 95.9 | 87.2 - 105.6 |
| This compound | Variable | Not explicitly quantified |
| Midecamycin A3 | Variable | Not explicitly quantified |
| Other related substances | Variable | Not explicitly quantified |
Data adapted from a study on the quality control of commercial midecamycin preparations. The content of Midecamycin A1 is presented as a percentage of the total midecamycin components.
Experimental Protocols
Fermentation of Streptomyces mycarofaciens
This protocol outlines a general procedure for the laboratory-scale fermentation of S. mycarofaciens for the production of midecamycin.
Objective: To cultivate S. mycarofaciens under conditions conducive to the production of this compound.
Materials:
-
Streptomyces mycarofaciens strain
-
Seed medium (e.g., Tryptic Soy Broth or a complex medium containing yeast extract, malt extract, and glucose)
-
Production medium (e.g., a complex medium containing soluble starch, soybean meal, glucose, and mineral salts)
-
Shake flasks (baffled for improved aeration)
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a loopful of S. mycarofaciens spores or mycelia from a fresh agar plate into a flask containing the seed medium.
-
Incubate the seed culture at 28-30°C with vigorous shaking (e.g., 200-250 rpm) for 2-3 days until a dense culture is obtained.
-
Production Culture: Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).
-
Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days.
-
Monitor the fermentation periodically for growth (e.g., by measuring packed mycelial volume) and antibiotic production (e.g., by HPLC analysis of the culture broth).
Isolation and Purification of this compound
This protocol provides a general framework for the extraction and purification of this compound from the fermentation broth.
Objective: To isolate and purify this compound from the culture broth of S. mycarofaciens.
Materials:
-
Fermentation broth of S. mycarofaciens
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent systems for chromatography (e.g., chloroform-methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Separate the mycelia from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried extract in vacuo using a rotary evaporator to obtain a crude extract.
-
-
Preliminary Purification (Silica Gel Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or chloroform).
-
Elute the column with a stepwise or gradient of increasing polarity, for example, a chloroform-methanol mixture.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing midecamycin.
-
-
Final Purification (Preparative HPLC):
-
Pool the fractions enriched with this compound and concentrate them.
-
Further purify the enriched fraction using preparative reverse-phase HPLC (C18 column).
-
Use an appropriate mobile phase, such as a methanol-water or acetonitrile-water gradient, for elution.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the isolated compound by analytical HPLC and characterize its structure using spectroscopic methods (e.g., MS and NMR).
-
Biosynthesis of this compound
The biosynthesis of this compound begins with the assembly of the 16-membered polyketide macrolactone core by a Type I polyketide synthase (PKS). This is followed by a series of post-PKS modifications, including glycosylation and acylation, to yield the final active antibiotic.
Polyketide Backbone Synthesis
The macrolactone core of midecamycin is assembled from acetate, propionate, and butyrate precursors. The PKS enzyme complex catalyzes the sequential condensation of these building blocks.
Deoxysugar Biosynthesis and Attachment
This compound contains two deoxysugar moieties, D-mycaminose and L-mycarose, which are synthesized from glucose-1-phosphate through a series of enzymatic reactions. These sugars are then attached to the macrolactone core by glycosyltransferases.
Post-PKS Tailoring Steps
Following the glycosylation events, further enzymatic modifications occur, including acylation reactions. The mdmB gene in the midecamycin biosynthetic gene cluster encodes a 3-O-acyltransferase that is responsible for adding acetyl and propionyl groups to the lactone ring[4].
Visualizations
Experimental Workflow for this compound Production and Isolation
Caption: Workflow for this compound production and isolation.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway for this compound.
Conclusion
This compound, a product of Streptomyces mycarofaciens, continues to be a subject of scientific interest due to its antibiotic properties and the potential for biosynthetic engineering. This guide has provided a detailed technical overview of its discovery, the quantitative aspects of its production, and the experimental protocols necessary for its study. The elucidated biosynthetic pathway and accompanying visualizations offer a foundational understanding for researchers aiming to explore the rich biochemistry of this macrolide antibiotic and to develop novel, more effective therapeutic agents. Further research into the specific functions of all genes within the biosynthetic cluster and the optimization of fermentation and purification processes will be pivotal in fully harnessing the potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]
- 3. Engineered biosynthesis of 16-membered macrolides that require methoxymalonyl-ACP precursors in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A macrolide 3-O-acyltransferase gene from the midecamycin-producing species Streptomyces mycarofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
Midecamycin A2: A Technical Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Midecamycin A2, a member of the 16-membered macrolide antibiotic family, is produced by Streptomyces mycarofaciens. It exhibits a broad spectrum of activity, particularly against Gram-positive bacteria and some Gram-negative respiratory pathogens. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its interaction with the bacterial ribosome. Midecamycin acetate, a diacetate ester of midecamycin, is a prodrug that enhances the pharmacokinetic profile of midecamycin, exhibiting a similar in vitro antibacterial spectrum.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] Like other macrolide antibiotics, its primary target is the 50S large ribosomal subunit .[2][3] By binding to a specific site on the 23S ribosomal RNA (rRNA) within the 50S subunit, this compound interferes with key steps in the translation process, ultimately leading to the cessation of bacterial growth.
The binding of this compound to the ribosome occurs within the nascent peptide exit tunnel (NPET) , a channel through which newly synthesized polypeptide chains pass.[4] This strategic location allows the antibiotic to physically obstruct the passage of the elongating peptide chain. More specifically, the mechanism involves:
-
Inhibition of Peptide Bond Formation: this compound's presence near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds, can allosterically inhibit this crucial step.
-
Inhibition of Translocation: The antibiotic can also impede the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical movement for the continuation of protein synthesis.[1][2]
This targeted inhibition of protein synthesis is selective for bacterial ribosomes (70S) over eukaryotic ribosomes (80S), which accounts for its therapeutic utility.
Data Presentation: In Vitro Susceptibility of Key Pathogens
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of midecamycin and its acetate ester against a range of clinically relevant bacteria. The data is compiled from various in vitro studies.
Table 1: MIC Values of Midecamycin Acetate against Respiratory Pathogens
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mycoplasma pneumoniae | 110 | Not Specified | Not Specified | 8 |
| Streptococcus pyogenes | Not Specified | Not Specified | Not Specified | 0.06 - 0.12 |
| Streptococcus pneumoniae | Not Specified | Not Specified | Not Specified | 0.06 - 0.12 |
Table 2: MIC Values of Acetylmidecamycin against Human Mycoplasmas
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mycoplasma pneumoniae | 110 | Not Specified | Not Specified | 1 |
| Mycoplasma hominis | 26 | Not Specified | Not Specified | 0.25 |
| Ureaplasma species | 51 | Not Specified | Not Specified | 0.25 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
a. Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound analytical standard.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Further dilute with sterile Mueller-Hinton Broth (MHB) or another appropriate broth medium to a final stock concentration (e.g., 1280 µg/mL).
b. Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well in the dilution series. This will result in a range of this compound concentrations.
c. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
d. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air (or in an atmosphere with increased CO₂ for fastidious organisms).
e. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of this compound on bacterial protein synthesis.
a. Preparation of Cell-Free Extract (S30 Extract):
-
Grow a suitable bacterial strain (e.g., Escherichia coli) to mid-log phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at 30,000 x g to remove cell debris, and collect the supernatant (S30 extract).
-
Pre-incubate the S30 extract to degrade endogenous mRNA and amino acids.
b. In Vitro Transcription-Translation Reaction:
-
Set up reaction mixtures in microcentrifuge tubes or a multi-well plate. Each reaction should contain:
-
S30 extract
-
A suitable buffer containing ATP, GTP, and an ATP-regenerating system (e.g., creatine phosphate and creatine kinase).
-
A mixture of amino acids, including a radiolabeled amino acid (e.g., [³⁵S]-methionine or [¹⁴C]-leucine).
-
A DNA template encoding a reporter protein (e.g., luciferase or chloramphenicol acetyltransferase).
-
Varying concentrations of this compound (and a no-drug control).
-
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
c. Measurement of Protein Synthesis:
-
Stop the reactions by adding a precipitating agent (e.g., trichloroacetic acid - TCA).
-
Heat the samples to hydrolyze aminoacyl-tRNAs.
-
Collect the precipitated protein on glass fiber filters.
-
Wash the filters to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a scintillation counter.
d. Data Analysis:
-
The amount of incorporated radioactivity is directly proportional to the amount of protein synthesized.
-
Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the no-drug control.
-
The IC₅₀ value (the concentration of this compound that inhibits protein synthesis by 50%) can be determined by plotting the percentage of inhibition against the drug concentration.
Mandatory Visualization
Caption: Mechanism of this compound Action.
Caption: Workflow for MIC Determination.
References
- 1. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 23S ribosomal RNA - Wikipedia [en.wikipedia.org]
- 3. In vitro activities of acetylmidecamycin and other antimicrobials against human macrolide-resistant Mycoplasma pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
The Midecamycin A2 Biosynthesis Pathway in Actinomycetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Midecamycin A2, a 16-membered macrolide antibiotic, is a secondary metabolite produced by the actinomycete Streptomyces mycarofaciens. Its biosynthesis is a complex process orchestrated by a Type I Polyketide Synthase (PKS) system, followed by a series of post-PKS modifications, including glycosylation and acylation. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It details the genetic organization of the biosynthetic gene cluster, the functions of key enzymes, and the regulatory mechanisms that likely govern its production. Furthermore, this guide outlines established experimental protocols for the genetic manipulation of Streptomyces and the analysis of macrolide production, which are essential for further research and bioengineering efforts. While a complete functional annotation of all genes within the midecamycin cluster and specific quantitative data remain areas for future investigation, this document consolidates the available knowledge to serve as a valuable resource for researchers in the field of natural product biosynthesis and drug development.
Introduction to this compound
This compound is a member of the 16-membered macrolide family of antibiotics, which are known for their therapeutic efficacy against a range of bacterial infections.[1] These compounds are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). The core structure of midecamycin is a 16-membered lactone ring, which is decorated with two deoxysugar moieties, D-mycaminose and L-mycarose. This compound is specifically acylated at the C-3 hydroxyl group of the macrolactone ring.[2] The producing organism, Streptomyces mycarofaciens, harbors the genetic blueprint for this intricate biosynthetic machinery within a dedicated gene cluster.[3] Understanding this pathway is crucial for efforts to improve midecamycin production and to generate novel analogs with enhanced therapeutic properties through combinatorial biosynthesis.
The Midecamycin Biosynthetic Gene Cluster
The biosynthetic gene cluster (BGC) for midecamycin has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0000096.[4] The cluster contains a set of genes encoding the Type I PKS, enzymes for deoxysugar biosynthesis, glycosyltransferases, acyltransferases, and putative regulatory proteins. A complete functional annotation of all open reading frames (ORFs) within this cluster is not yet fully available in the public domain. However, based on homology to other well-characterized macrolide biosynthetic pathways and some targeted gene characterization, the general roles of several genes can be inferred.
The this compound Biosynthesis Pathway
The biosynthesis of this compound can be divided into three main stages:
-
Polyketide Chain Assembly: The formation of the 16-membered macrolactone core.
-
Deoxysugar Biosynthesis: The synthesis of the activated sugar donors, TDP-D-mycaminose and TDP-L-mycarose.
-
Post-PKS Modifications: The glycosylation of the macrolactone core and subsequent acylation.
Polyketide Chain Assembly by Type I PKS
The core of this compound is assembled by a modular Type I PKS. These large, multi-domain enzymes function as an assembly line, where each module is responsible for the addition and modification of a two-carbon unit to the growing polyketide chain. While the specific module and domain organization of the midecamycin PKS is not fully detailed in available literature, a general model for a Type I PKS is presented below. The extender units for the midecamycin PKS are derived from primary metabolism and include malonyl-CoA and methylmalonyl-CoA.[5]
Deoxysugar Biosynthesis
This compound contains two deoxysugars, D-mycaminose and L-mycarose. The biosynthetic pathway for dTDP-D-mycaminose in S. mycarofaciens has been partially elucidated. This pathway starts from glucose-1-phosphate and involves a series of enzymatic reactions to generate the activated sugar donor.
The genes midA, midB, and midC are located at the 5' end of the PKS genes, while midK, midI, and midH are at the 3' end. Their proposed functions are as follows:
-
midA (dTDP-glucose synthase): Catalyzes the formation of dTDP-glucose from glucose-1-phosphate and dTTP.
-
midB (dTDP-glucose 4,6-dehydratase): Converts dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose.
-
midC (aminotransferase): Likely involved in the amination of the sugar intermediate.
-
midK (methyltransferase): Believed to be responsible for a methylation step in the pathway.
-
midI (glycosyltransferase): Transfers the mycaminose moiety to the macrolactone aglycone.
-
midH (auxiliary protein): Thought to assist MidI in the glycosylation step.
The biosynthetic pathway for the second deoxysugar, L-mycarose, has not been specifically detailed for midecamycin biosynthesis in the available literature. However, it is expected to follow a similar enzymatic logic to mycarose biosynthesis in other macrolide pathways, such as that of erythromycin.
Post-PKS Modifications
Following the formation of the macrolactone ring, a series of tailoring reactions occur to yield the final this compound molecule.
-
Glycosylation: The glycosyltransferase MidI, with the assistance of MidH, attaches the dTDP-D-mycaminose to the aglycone. A second, yet to be fully characterized, glycosyltransferase is responsible for the attachment of TDP-L-mycarose.
-
Acylation: The mdmB gene encodes a 3-O-acyltransferase that specifically adds a propionyl group to the C-3 hydroxyl of the macrolactone ring.[2]
Regulation of Midecamycin Biosynthesis
The regulation of antibiotic production in Streptomyces is a complex, multi-layered process. While the specific regulatory network for midecamycin has not been fully elucidated, it is likely to involve a combination of pathway-specific and global regulators, similar to other macrolide biosynthetic pathways.
-
Pathway-Specific Regulators: These are typically encoded by genes located within the biosynthetic gene cluster. They often belong to families such as the Streptomyces antibiotic regulatory proteins (SARPs) or Large ATP-binding regulators of the LuxR (LAL) family. These regulators can act as activators or repressors of the biosynthetic genes.
-
Global Regulators: These proteins respond to broader physiological and environmental signals, such as nutrient availability and cell density, and coordinate secondary metabolism with primary metabolism and morphological differentiation.
Quantitative Data
A comprehensive search of the available scientific literature did not yield specific quantitative data on the this compound biosynthetic pathway, such as enzyme kinetics (Km, Vmax), precursor uptake rates, or specific production titers under defined fermentation conditions for Streptomyces mycarofaciens. This represents a significant knowledge gap and an area for future research.
Experimental Protocols
The study of the midecamycin biosynthesis pathway requires a range of molecular biology and analytical chemistry techniques. The following sections provide an overview of general protocols that are widely used for the genetic manipulation of Streptomyces and the analysis of macrolide production. It is important to note that these are generalized protocols and will likely require optimization for Streptomyces mycarofaciens.
Gene Knockout in Streptomyces using PCR-Targeting
This method allows for the targeted replacement of a gene of interest with an antibiotic resistance cassette.
Methodology:
-
Primer Design: Design primers to amplify a disruption cassette (e.g., an apramycin resistance gene) with 5' extensions that are homologous to the regions flanking the target gene in the S. mycarofaciens genome.
-
PCR Amplification: Perform PCR to generate the disruption cassette with the homology arms.
-
Preparation of Recombinant Cosmid: Introduce the purified PCR product into an E. coli strain (e.g., BW25113/pIJ790) that carries a cosmid containing the target gene from a S. mycarofaciens genomic library and expresses the λ-Red recombination system.
-
Intergeneric Conjugation: Transfer the recombinant cosmid from E. coli to S. mycarofaciens via conjugation. This typically involves co-culturing the donor E. coli and recipient Streptomyces on a suitable agar medium.
-
Selection and Screening: Select for Streptomyces exconjugants that have undergone a double-crossover event, resulting in the replacement of the target gene with the resistance cassette. This is typically done by plating on media containing the appropriate antibiotic.
-
Verification: Confirm the gene knockout by PCR analysis and, if necessary, Southern blotting.
Heterologous Expression of Midecamycin Genes
Heterologous expression in a well-characterized Streptomyces host (e.g., S. lividans or S. coelicolor) can be used to confirm gene function.[3]
Methodology:
-
Vector Construction: Clone the gene or gene cluster of interest into an appropriate E. coli-Streptomyces shuttle vector, often under the control of a strong, constitutive promoter (e.g., ermEp*).
-
Transformation: Introduce the expression vector into a suitable E. coli strain for propagation.
-
Conjugation: Transfer the plasmid from E. coli to the desired Streptomyces host via intergeneric conjugation.
-
Fermentation and Analysis: Culture the heterologous host under conditions that support secondary metabolism and analyze the fermentation broth for the production of the expected metabolite or its intermediates using HPLC-MS.
Protein Expression and Purification
To characterize the enzymatic activity of a specific protein in the midecamycin pathway, it can be overexpressed in a host like E. coli and purified.
Methodology:
-
Cloning: Clone the gene of interest into an E. coli expression vector, often with an affinity tag (e.g., a His-tag) for purification.
-
Expression: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to a suitable optical density and induce protein expression with an inducer such as IPTG.
-
Cell Lysis: Harvest the cells and lyse them using methods such as sonication or a French press.
-
Purification: Purify the protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). Further purification steps like size-exclusion or ion-exchange chromatography may be necessary.
-
Enzyme Assays: Use the purified protein in in vitro assays with the appropriate substrates to determine its function and kinetic parameters.
Analysis of Midecamycin and Intermediates by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the detection and quantification of midecamycin and its biosynthetic intermediates.
Methodology:
-
Sample Preparation: Extract the metabolites from the S. mycarofaciens fermentation broth, typically using an organic solvent such as ethyl acetate or by solid-phase extraction.
-
HPLC Separation: Separate the components of the extract using a reversed-phase HPLC column (e.g., a C18 column) with a suitable mobile phase gradient, often consisting of acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometry Detection: Detect the eluting compounds using a mass spectrometer, typically in positive electrospray ionization (ESI+) mode. Full-scan MS can be used for detection, and tandem MS (MS/MS) can be used for structural elucidation by analyzing the fragmentation patterns of the parent ions.[1][6]
Conclusion and Future Perspectives
The biosynthesis of this compound in Streptomyces mycarofaciens is a fascinating example of the complex chemistry performed by actinomycetes. While the general outline of the pathway is understood to involve a Type I PKS and subsequent tailoring reactions, a detailed functional characterization of the entire biosynthetic gene cluster is still required. Future research should focus on elucidating the specific roles of each PKS module and the remaining tailoring enzymes, particularly those involved in the biosynthesis and attachment of L-mycarose. Furthermore, a thorough investigation of the regulatory network governing midecamycin production will be crucial for developing rational strategies to enhance its yield. The generation and analysis of quantitative data, such as enzyme kinetics and fermentation titers, will provide a deeper understanding of the pathway's efficiency and potential bottlenecks. The application of the experimental protocols outlined in this guide will be instrumental in achieving these research goals and unlocking the full potential of the midecamycin biosynthetic machinery for the development of novel and improved antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Approaches for Genetic Manipulation of Streptomyces spp.-Key Bacteria for Biotechnology and Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning of midecamycin biosynthetic genes from Streptomyces mycarofaciens 1748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BGC0000096 [mibig.secondarymetabolites.org]
- 5. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyketide Synthase Modules Redefined - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Midecamycin A2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midecamycin A2 is a macrolide antibiotic belonging to the 16-membered ring family, a class of compounds known for their efficacy against a range of bacterial pathogens. As a component of the midecamycin complex produced by Streptomyces mycarofaciens, this compound contributes to the overall antimicrobial profile of this antibiotic. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the determination of its key characteristics are also presented, alongside a visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel antimicrobial agents.
Chemical Structure and Identity
This compound is a complex macrolide with a 16-membered lactone ring glycosidically linked to two deoxysugars, D-mycaminose and L-mycarose. Its chemical structure is distinguished by specific substitutions on the macrolactone ring and the sugar moieties.
Chemical Formula: C₄₂H₆₉NO₁₅[1]
Molecular Weight: 828 g/mol [1]
SMILES (Simplified Molecular Input Line Entry System): CCCC(=O)O[C@H]1--INVALID-LINK--O--INVALID-LINK--(C[C@@]1(C)O)O[C@@H]2--INVALID-LINK--O--INVALID-LINK--(--INVALID-LINK--C)O)O[C@H]3--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--OC(=O)C--INVALID-LINK--OC(=O)CC)O
InChI (International Chemical Identifier): InChI=1S/C42H69NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-30,34-41,45,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
CAS Number: 35457-81-9
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. While specific experimental data for this compound is limited, the properties of the closely related Midecamycin provide a strong indication.
| Property | Value | Reference |
| Melting Point | Data not available for this compound. (Midecamycin A1: 155-156 °C) | [2] |
| Solubility | Soluble in DMSO.[3] Insoluble in water. | [1] |
| pKa | Data not available for this compound. | |
| Optical Rotation | Data not available for this compound. |
Antibacterial Activity
This compound exhibits a broad spectrum of activity, primarily against Gram-positive bacteria and some Gram-negative species. It is also effective against Mycoplasma species, which lack a cell wall and are intrinsically resistant to many classes of antibiotics.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Midecamycin against various bacterial strains. It is important to note that these values are for the parent compound "Midecamycin" and may not be specific to the A2 component, though they provide a strong indication of its likely activity.
| Bacterial Strain | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Mycoplasma pneumoniae | Not specified | 8 | [4] |
| Mycoplasma hominis | Not specified | 2 | [4] |
| General (Streptococci, Staphylococci) | < 3.1 | Not specified | [5][6] |
Mechanism of Action
Like other macrolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This action is achieved through its binding to the 50S subunit of the bacterial ribosome.
The binding of this compound to the 50S ribosomal subunit sterically hinders the progression of the growing polypeptide chain and can interfere with the translocation step of protein synthesis. This ultimately leads to a bacteriostatic effect, preventing the bacteria from multiplying and allowing the host's immune system to clear the infection.
Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Experimental Protocols
Determination of Physicochemical Properties
5.1.1. Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of this compound in various solvents.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant and dilute it appropriately. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
5.1.2. Optical Rotation Measurement
This protocol describes the measurement of the specific rotation of this compound.
-
Sample Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol).
-
Instrumentation: Use a calibrated polarimeter. Set the temperature (T, in °C) and the wavelength of the light source (λ, typically the sodium D-line at 589 nm).
-
Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution and measure the observed optical rotation (α).
-
Calculation: The specific rotation [α]Tλ is calculated using the formula: [α]Tλ = α / (l × c).
Determination of Antibacterial Activity
5.2.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol details the determination of the MIC of this compound against a panel of bacterial strains.
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion
This compound is a significant component of the midecamycin complex with potent antibacterial activity, particularly against Gram-positive organisms and mycoplasmas. Its mechanism of action, through the inhibition of bacterial protein synthesis, is characteristic of macrolide antibiotics. While further research is required to fully elucidate the specific physicochemical properties and a more comprehensive antibacterial spectrum of this compound, the information presented in this guide provides a solid foundation for its continued investigation and potential development as a therapeutic agent. The detailed protocols offer a starting point for standardized evaluation, facilitating comparability of data across different research settings.
References
- 1. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Midecamycin - Wikipedia [en.wikipedia.org]
- 3. Buy Midecamycin | 35457-80-8 | >90% [smolecule.com]
- 4. In vitro activities of acetylmidecamycin and other antimicrobials against human macrolide-resistant Mycoplasma pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of midecamycin, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Midecamycin A2 and its Antibacterial Spectrum Against Gram-Positive Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midecamycin is a macrolide antibiotic complex produced by the fermentation of Streptomyces mycarofaciens. This complex consists of several components, primarily Midecamycin A1, along with minor components including Midecamycin A2, A3, and A4. Midecamycin A1 is the most abundant and is often referred to simply as "Midecamycin". While research has established the antibacterial efficacy of the Midecamycin complex and its acetylated derivative, Midecamycin acetate, against a range of bacteria, specific quantitative data on the isolated this compound component is scarce in publicly available literature. This guide provides a comprehensive overview of the antibacterial spectrum of Midecamycin against Gram-positive bacteria, drawing on data for the Midecamycin complex and its derivatives as the closest available information to infer the potential activity of this compound.
Midecamycin and its derivatives exhibit potent activity against many Gram-positive organisms by inhibiting bacterial protein synthesis.[1] Their mechanism of action involves binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds and the translocation of peptides during protein synthesis.[1][2][3]
Data Presentation: In Vitro Antibacterial Activity of Midecamycin
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Midecamycin and Midecamycin diacetate against various Gram-positive bacteria. This data is compiled from multiple studies and provides an indication of the antibacterial potency of the Midecamycin complex.
Table 1: MIC of Midecamycin Against Gram-Positive Cocci
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 4 | 0.4->100 | 1.6 | 1.6 |
| Staphylococcus epidermidis | 32 | 0.4->100 | 0.8 | >100 |
| Streptococcus pneumoniae | 4 | 0.1-0.4 | 0.2 | 0.2 |
| Streptococcus pyogenes | 21 | 0.1-1.6 | 0.4 | 1.6 |
| Streptococcus bovis | 5 | 0.1-0.4 | 0.1 | 0.4 |
| Streptococcus faecalis | 19 | 0.8->100 | 1.6 | 3.1 |
| Streptococcus faecium | 3 | 0.8 | 0.8 | 0.8 |
| Streptococcus mitis | 3 | 0.05-25 | 0.4 | 25 |
Table 2: MIC of Midecamycin Diacetate Against Streptococcus pyogenes
| Antibiotic | Number of Isolates | MIC₉₀ (mg/L) | Susceptibility (%) |
| Midecamycin diacetate | 146 | ≤0.06 | 93.8 |
Experimental Protocols
The following is a generalized, detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a macrolide antibiotic like this compound against Gram-positive bacteria using the broth microdilution method.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium, such as Mueller-Hinton agar supplemented with 5% sheep blood for streptococci, for 18-24 hours at 35-37°C.
-
Several morphologically similar colonies are selected and suspended in a sterile saline or broth solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Solutions:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a high concentration.
-
Serial two-fold dilutions of the antibiotic stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentrations should typically range from 0.015 to 128 µg/mL.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation may be performed in an atmosphere enriched with 5% CO₂.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This is assessed by visual inspection of the microtiter plate.
5. Quality Control:
-
Reference bacterial strains with known MIC values for the tested antibiotic, such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, are included in each assay to ensure the accuracy and reproducibility of the results.
Mandatory Visualization
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Mechanism of action of this compound.
References
Preclinical Pharmacokinetics and Metabolism of Midecamycin A2: An In-depth Technical Guide
Disclaimer: Publicly available preclinical pharmacokinetic and metabolism data for Midecamycin A2 is limited. This guide synthesizes available information on Midecamycin and its derivatives, alongside established principles of preclinical drug development, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens. It is composed of several components, with this compound being one of the active constituents. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. This technical guide provides a detailed overview of the preclinical pharmacokinetics and metabolism of Midecamycin, with a focus on this compound where information is available.
Pharmacokinetics
The pharmacokinetic profile of a drug determines its concentration in the body over time and is a key determinant of its efficacy and safety. Preclinical studies in animal models are essential to characterize these properties before human trials.
Absorption
Midecamycin is reported to be rapidly and almost completely absorbed after oral administration, which is attributed to its lipophilic nature. The primary site of absorption is the alkaline environment of the intestine[1].
Table 1: Representative Oral Pharmacokinetic Parameters of Midecamycin in Preclinical Models
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| Rat | Data not available | N/A | N/A | N/A | N/A | N/A | |
| Mouse | Data not available | N/A | N/A | N/A | N/A | N/A | |
| Dog | Data not available | N/A | N/A | N/A | N/A | N/A |
Note: Specific quantitative preclinical data for this compound was not found in the public domain. This table illustrates the format for presenting such data.
Distribution
Due to its lipophilicity, Midecamycin exhibits good penetration into various tissues. The apparent volume of distribution for Midecamycin has been reported to be 7.7 L/kg, indicating extensive tissue distribution[1]. Midecamycin does not have significant binding to plasma proteins, with the bound fraction estimated to be around 15%[1].
Table 2: Representative Tissue Distribution of Midecamycin in Rats Following a Single Dose
| Tissue | Concentration (µg/g or µg/mL) | Tissue-to-Plasma Ratio |
| Liver | Data not available | N/A |
| Kidney | Data not available | N/A |
| Lung | Data not available | N/A |
| Spleen | Data not available | N/A |
| Heart | Data not available | N/A |
| Brain | Data not available | N/A |
| Muscle | Data not available | N/A |
Note: Specific quantitative tissue distribution data for this compound in preclinical models was not found. This table illustrates the desired data presentation format.
Metabolism
Midecamycin undergoes extensive biotransformation, primarily in the liver. The resulting metabolites generally exhibit little to no antimicrobial activity. One of the main metabolic pathways for macrolides involves hydroxylation. For Midecamycin, 14-hydroxylation has been reported as a key metabolic step. The acetate ester of Midecamycin, Miocamycin, is known to be metabolized into four main metabolites: Mb1, Mb2, Mb6, and Mb12.
Table 3: Identified Metabolites of Midecamycin Derivatives in Preclinical Studies
| Parent Compound | Metabolite | Biotransformation Reaction | Species |
| Miocamycin | Mb1 | Specific reaction not detailed | Rat, Mouse |
| Miocamycin | Mb2 | Specific reaction not detailed | Rat, Mouse |
| Miocamycin | Mb6 | Specific reaction not detailed | Rat, Mouse |
| Miocamycin | Mb12 | Specific reaction not detailed | Rat, Mouse |
Note: The specific metabolic pathways and metabolites of this compound have not been fully elucidated in the available literature.
Excretion
The primary route of elimination for Midecamycin and its metabolites is through the bile into the feces. A smaller portion is excreted in the urine.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. The following sections outline typical methodologies used in pharmacokinetic and metabolism studies.
Animal Models
Commonly used animal models for pharmacokinetic studies include rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., CD-1, BALB/c). The choice of species depends on factors such as metabolic similarity to humans and the specific objectives of the study. Animals are typically housed in controlled environments with regulated light-dark cycles, temperature, and humidity.
Dosing and Sample Collection
For oral pharmacokinetic studies, this compound would be administered via oral gavage. For intravenous studies, it would be administered via a cannulated vein (e.g., tail vein in rats). Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is then separated by centrifugation and stored at -80°C until analysis. For tissue distribution studies, animals are euthanized at various time points after dosing, and tissues of interest are collected, weighed, and homogenized for analysis.
Bioanalytical Method
Quantification of this compound in biological matrices (plasma, tissue homogenates) is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. This technique offers high sensitivity and selectivity. The method would be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
In Vitro Metabolism Studies
To investigate the metabolic pathways, this compound would be incubated with liver microsomes or hepatocytes from different species (e.g., rat, mouse, human) in the presence of necessary cofactors like NADPH. The reaction mixture is then analyzed by LC-MS/MS to identify and characterize the metabolites formed.
Visualizations
Experimental Workflow for a Preclinical Oral Pharmacokinetic Study
Caption: Workflow of a typical preclinical oral pharmacokinetic study.
Generalized Metabolic Pathway of Macrolide Antibiotics
Caption: Generalized metabolic pathways for macrolide antibiotics.
Conclusion
References
The Architecture of a 16-Membered Macrolide: An In-depth Technical Guide to the Structure of Midecamycin A2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the 16-membered macrolide structure of Midecamycin A2, an antibiotic belonging to the leucomycin family. This compound, a metabolite of Streptomyces mycarofaciens, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This document delves into the intricate structural details of this compound, its physicochemical properties, the experimental methodologies used for its characterization, and its mechanism of action at the molecular level.
Core Structure and Stereochemistry
This compound is a complex macrolide characterized by a 16-membered lactone ring, to which two deoxy sugars, L-mycarose and D-mycaminose, are attached. The absolute stereochemistry of its 16 chiral centers has been determined, defining its unique three-dimensional conformation, which is crucial for its biological activity.
The systematic IUPAC name for Midecamycin A1, a closely related compound, is [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate[1]. This compound differs by the substitution of a propionyl group with a butyryl group.
The absolute stereochemistry of this compound is defined by the following InChI string, which provides an unambiguous description of the molecule's spatial arrangement[2]:
InChI=1S/C42H69NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-30,34-41,45,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
This notation precisely defines the R/S configuration at each of the 16 stereocenters, which is a critical determinant of its interaction with the bacterial ribosome.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C42H69NO15 | [2] |
| Molecular Weight | 828 g/mol | [2] |
| Defined Stereocenters | 16 | [2] |
| E/Z Centers | 2 | [2] |
| Charge | 0 | [2] |
Experimental Characterization
The structural elucidation of this compound and related macrolides relies on a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While specific X-ray crystallographic data for this compound is not publicly available, the methodologies for its comprehensive characterization are well-established.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for the identification and quantification of this compound and its related impurities.
Experimental Protocol: LC-HRMS Analysis of Midecamycin [3][4]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q Exactive Plus) is utilized.
-
Chromatographic Column: An Extend-C18 column (250 mm × 4.6 mm, 5 µm) is recommended for optimal separation.
-
Mobile Phase: A gradient elution is employed with:
-
Mobile Phase A: 100 mmol/L formic acid amine solution (pH adjusted to 7.3 ± 0.1 with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A typical gradient program is as follows: 0 min/40% B, 25 min/50% B, 30 min/60% B, 35 min/80% B, 36 min/40% B, 45 min/40% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 232 nm for most components and 280 nm for Midecamycin A3. Mass spectrometric detection is performed in positive electrospray ionization mode.
-
Sample Preparation: Midecamycin samples are dissolved in a diluent composed of mobile phases A and B (60:40 ratio) to a concentration of 2.0 mg/mL.
The following diagram illustrates a generalized workflow for the LC-HRMS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Representative NMR Data for a Midecamycin Derivative (Midecamycin 2′-O-glucopyranoside) [4]
The following table summarizes the 1H and 13C NMR chemical shifts for a midecamycin derivative, recorded in CD3OD. This data is illustrative of the types of resonances observed for the this compound scaffold.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Aglycone | ||
| 1 | 176.5 | - |
| 2 | 41.6 | 2.75 (m), 2.55 (m) |
| 3 | 80.2 | 5.20 (d, 10.0) |
| 4 | 41.1 | 2.45 (m) |
| 5 | 81.5 | 3.65 (d, 8.5) |
| 6 | 39.8 | 2.15 (m) |
| 7 | 46.9 | 2.90 (m) |
| 8 | 27.9 | 1.85 (m) |
| 9 | 215.1 | - |
| 10 | 69.8 | 6.05 (dd, 15.0, 8.5) |
| 11 | 132.1 | 6.65 (dd, 15.0, 10.0) |
| 12 | 136.2 | 5.85 (d, 10.0) |
| 13 | 146.9 | 7.25 (d, 15.0) |
| 14 | 99.1 | 4.85 (d, 8.0) |
| 15 | 36.1 | 2.65 (m) |
| 16 | 16.5 | 1.05 (d, 7.0) |
| 17 | 205.1 | 9.70 (s) |
| 18 | 49.9 | 2.70 (m) |
| D-Mycaminose | ||
| 1' | 104.8 | 4.45 (d, 7.5) |
| 2' | 78.9 | 3.40 (dd, 10.0, 7.5) |
| 3' | 70.1 | 3.15 (t, 10.0) |
| 4' | 74.2 | 3.05 (m) |
| 5' | 70.5 | 3.55 (m) |
| 6' | 18.2 | 1.25 (d, 6.5) |
| N(CH3)2 | 41.5 | 2.50 (s) |
| L-Mycarose | ||
| 1'' | 97.1 | 5.10 (d, 2.5) |
| 2'' | 36.5 | 2.25 (m), 1.65 (m) |
| 3'' | 69.5 | 3.85 (m) |
| 4'' | 75.1 | 3.45 (d, 9.5) |
| 5'' | 70.2 | 3.95 (q, 6.5) |
| 6'' | 21.5 | 1.20 (d, 6.5) |
| 4''-OH | - | - |
| Glucose | ||
| 1''' | 104.1 | 4.35 (d, 8.0) |
| 2''' | 75.2 | 3.25 (m) |
| 3''' | 77.9 | 3.40 (m) |
| 4''' | 71.6 | 3.30 (m) |
| 5''' | 78.1 | 3.35 (m) |
| 6''' | 62.8 | 3.80 (m), 3.65 (m) |
Experimental Protocol: NMR Analysis of Macrolides
A typical NMR analysis for structural elucidation of a macrolide like this compound would involve the following experiments:
-
Sample Preparation: The sample is dissolved in a deuterated solvent such as CDCl3 or CD3OD.
-
1D NMR: 1H and 13C NMR spectra are acquired to identify the types and number of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks within the individual sugar moieties and the aglycone.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for connecting the different structural fragments (e.g., linking the sugars to the aglycone).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, providing information about the relative stereochemistry and conformation of the molecule.
-
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other macrolide antibiotics, inhibits bacterial growth by targeting the 50S ribosomal subunit, thereby interfering with protein synthesis.[1] It binds to the nascent peptide exit tunnel (NPET), a channel within the 50S subunit through which the growing polypeptide chain emerges.
The binding of this compound within the NPET sterically hinders the progression of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome. This action effectively halts protein elongation. The binding site is primarily composed of segments of the 23S ribosomal RNA (rRNA) and involves interactions with specific ribosomal proteins.
Key ribosomal components implicated in the binding of macrolides include:
-
23S rRNA Domain V: Nucleotides such as A2058 and A2059 are critical for the interaction with the desosamine sugar of the macrolide.
-
23S rRNA Domain II: Nucleotides like A752 have also been shown to interact with macrolides.
-
Ribosomal Proteins: Proteins L4 and L22, which are located near the NPET, can influence macrolide binding and resistance. Mutations in the genes encoding these proteins can confer resistance. Protein L27 has also been identified as a major component of the macrolide binding site.
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
Conclusion
The 16-membered macrolide structure of this compound, with its defined stereochemistry and complex arrangement of functional groups, is exquisitely tailored for its biological function. A thorough understanding of its three-dimensional architecture, facilitated by advanced analytical techniques, is paramount for the rational design of new macrolide antibiotics with improved efficacy and the ability to overcome bacterial resistance. This technical guide provides a foundational understanding of the key structural and mechanistic aspects of this compound, intended to aid researchers in the fields of medicinal chemistry, microbiology, and drug development.
References
- 1. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Midecamycin Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Macrolide: Initial Isolation and Characterization of Midecamycin A2
Published: November 8, 2025
Affiliation: Google Research
Abstract
Midecamycin, a 16-membered macrolide antibiotic complex, was first isolated in 1971 from the fermentation broth of Streptomyces mycarofaciens. Initially designated SF-837, this complex was found to be composed of several related compounds, with Midecamycin A1 as the principal component. This technical guide provides a detailed overview of the initial isolation and characterization of a key minor component, Midecamycin A2. The methodologies presented are based on the seminal work of T. Tsuruoka and colleagues, outlining the fermentation, extraction, and chromatographic separation techniques employed in its discovery. Physicochemical properties and the structural elucidation approaches of the era are summarized, providing a foundational understanding for researchers, scientists, and drug development professionals working with macrolide antibiotics.
Introduction
The macrolide class of antibiotics has been a cornerstone of antibacterial therapy for decades, valued for their efficacy against Gram-positive bacteria and atypical pathogens. Their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] The discovery of Midecamycin in 1971 by T. Tsuruoka et al. expanded this critical therapeutic class.[2] The producing organism, a novel species named Streptomyces mycarofaciens, was found to generate a mixture of closely related macrolides.[2]
While Midecamycin A1 is the most abundant component, the minor constituents, including this compound, possess unique structural features and contribute to the overall activity profile of the complex. Understanding the initial methods for isolating and characterizing these minor components is crucial for historical context, and for appreciating the evolution of analytical techniques in drug discovery. This whitepaper reconstructs the pioneering work on this compound, presenting the experimental protocols and characterization data from its initial discovery.
Fermentation and Production
The production of the Midecamycin complex was achieved through submerged fermentation of Streptomyces mycarofaciens. While the precise media composition from the initial report is not detailed in available literature, a typical approach for actinomycete fermentation was employed.
Culture Conditions
A suitable fermentation medium would have included a combination of carbon and nitrogen sources to support robust growth and secondary metabolite production. The fermentation was carried out in both shaken flasks for initial studies and larger jar fermenters for scaled-up production. Optimal antibiotic production was reportedly achieved after 60-70 hours of fermentation.[3]
Table 1: General Fermentation Parameters for Midecamycin Production
| Parameter | Condition |
| Producing Organism | Streptomyces mycarofaciens |
| Culture Type | Submerged Fermentation |
| Typical Carbon Sources | Glucose, Soluble Starch |
| Typical Nitrogen Sources | Peptone, Meat Extract, Soybean Meal |
| Incubation Time | 60 - 70 hours |
| pH | Maintained around 7.0 |
Isolation and Purification of this compound
The initial isolation of this compound involved a multi-step process to separate it from the fermentation broth and other macrolide components. The process began with the extraction of the entire SF-837 complex, followed by chromatographic separation of the individual components.[3]
Experimental Protocol: Extraction of the Crude Midecamycin Complex
-
Broth Filtration: The fermentation culture was filtered to separate the mycelia from the antibiotic-rich broth.
-
pH Adjustment & Initial Extraction: The pH of the filtrate was adjusted to 8.0, and the Midecamycin complex was extracted into an organic solvent, typically ethyl acetate.[3]
-
Acidic Water Wash: The antibiotic was then back-extracted from the ethyl acetate into acidic water (pH 2.0).[3]
-
Re-extraction: The pH of the aqueous layer was readjusted to 8.0, and the Midecamycin complex was re-extracted into a fresh volume of ethyl acetate.[3]
-
Concentration: The final ethyl acetate extract was concentrated to dryness under vacuum to yield a crude powder of the SF-837 complex.[3]
Experimental Protocol: Chromatographic Separation of this compound
The separation of the minor components, including this compound, from the crude powder was achieved using silica gel column chromatography.[4][5]
-
Column Preparation: A chromatography column was packed with silica gel as the stationary phase.
-
Sample Loading: The crude SF-837 powder was dissolved in a minimal amount of a suitable solvent (e.g., benzene) and loaded onto the column.[3]
-
Elution: The column was developed with a solvent system, likely a gradient of non-polar to more polar solvents. A reported system for the initial purification of the main component was benzene-acetone (4:1).[3] It is probable that a similar or modified solvent system was used to elute and separate the minor components.
-
Fraction Collection: Eluted fractions were collected and monitored for the presence of the different components, likely using thin-layer chromatography (TLC).
-
Isolation of this compound: Fractions containing the purified this compound were combined and concentrated to yield the isolated compound.
Physicochemical Characterization
The initial characterization of this compound relied on a combination of physical measurements and spectroscopic techniques available in the early 1970s. This data was essential for distinguishing it from the other components of the SF-837 complex and for its eventual structure elucidation.
Table 2: Physicochemical Properties of this compound and Related Components
| Property | This compound | Midecamycin A1 (Major Component) |
| Molecular Formula | C₄₂H₆₉NO₁₅[5] | C₄₁H₆₇NO₁₅[4] |
| Molecular Weight | 828.0 g/mol [5] | 814.0 g/mol [4] |
| Appearance | White Powder / Colorless Needles | Colorless needles (from benzene)[4] |
| Melting Point (°C) | Data not available from initial reports | 155 - 156[4] |
| Optical Rotation | Data not available from initial reports | [α]D²³ -67° (c=1, ethanol)[4] |
| UV λmax (in Ethanol) | Data not available from initial reports | 232 nm[4] |
| pKa' (in 50% aq. ethanol) | Data not available from initial reports | 6.9[4] |
Note: Data for this compound from the initial 1971 reports is not fully available in the searched literature. Modern analytical data confirms its molecular formula and weight.
Structure Elucidation
The structure of this compound was determined through a combination of spectroscopic analysis (IR, UV, and early NMR) and chemical degradation studies, which was standard practice for natural product chemistry at the time. The key difference between Midecamycin A1 and A2 lies in the acylation pattern on the macrolide ring.
Biological Activity
This compound, as part of the Midecamycin complex, exhibits broad-spectrum activity primarily against Gram-positive bacteria. Its mechanism of action is consistent with other macrolide antibiotics.
Mechanism of Action
This compound binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase step and inhibiting protein synthesis, which ultimately leads to the cessation of bacterial growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Silica gel chromatography of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Elucidation of Rokitamycin, Midecamycin and Erythromycin Metabolites Formed by pathogenic Nocardia. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. Studies on antibiotic SF-837, a new antibiotic. 3. Isolation and properties of minor components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deltamycins, new macrolide antibiotics. II. Isolation and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Midecamycin A2 and Its Derivatives: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midecamycin A2, a member of the 16-membered macrolide antibiotic family, and its derivatives, exhibit a spectrum of biological activities, including antibacterial, immunomodulatory, and anti-inflammatory effects. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
Midecamycin, a naturally occurring macrolide antibiotic produced by Streptomyces mycarofaciens, is a complex of several components, with Midecamycin A1 being the major constituent.[1] this compound is one of the minor components of this complex. Like other macrolides, midecamycins are characterized by a large lactone ring to which deoxy sugars are attached.[2] The biological activity of these compounds can be modified through chemical derivatization, leading to compounds with improved pharmacokinetic properties or enhanced biological effects. This guide will focus on the biological activities of this compound and its key derivatives.
Antibacterial Activity
Mechanism of Action
The primary mechanism of antibacterial action for Midecamycin and its derivatives is the inhibition of protein synthesis in susceptible bacteria.[2][3] This is achieved by binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds and the translocation of peptides during protein synthesis.[2] This action is primarily bacteriostatic, meaning it inhibits the growth of bacteria, but can be bactericidal at higher concentrations depending on the bacterial species.
Antibacterial Spectrum and Quantitative Data
Midecamycin and its derivatives demonstrate activity against a broad range of Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens like Mycoplasma pneumoniae.[4][5][6] The antibacterial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of Midecamycin and its Derivatives against Various Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Midecamycin | Staphylococcus aureus | <3.1 | [4] |
| Midecamycin | Streptococcus spp. | <3.1 | [4] |
| Midecamycin | Haemophilus spp. | <3.1 | [4] |
| Midecamycin | Listeria spp. | <3.1 | [4] |
| Midecamycin | Mycoplasma pneumoniae | 8 (MIC90) | [7] |
| Acetylmidecamycin | Mycoplasma pneumoniae | 1 (MIC90) | [7] |
| Acetylmidecamycin | Mycoplasma hominis | 0.25 (MIC90) | [7] |
| Acetylmidecamycin | Ureaplasma species | 0.25 (MIC90) | [7] |
Note: Data for this compound specifically is limited in publicly available literature. The data presented for Midecamycin is representative of the general activity of the parent compound. MIC90 represents the concentration required to inhibit 90% of the tested strains.
Immunomodulatory and Anti-inflammatory Activity
Beyond their antibacterial properties, Midecamycin and its derivatives possess significant immunomodulatory and anti-inflammatory effects. These activities are independent of their antimicrobial action and contribute to their therapeutic efficacy in certain inflammatory conditions.
Mechanism of Action
The immunomodulatory and anti-inflammatory effects of macrolides, including Midecamycin derivatives, are mediated through various mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: They can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[8]
-
Modulation of T-cell Function: Midecamycin acetate has been shown to suppress the proliferative response of T-lymphocytes and inhibit the production of Interleukin-2 (IL-2).[9][10]
-
Inhibition of Signaling Pathways: Macrolides are known to interfere with intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and the mammalian Target of Rapamycin (mTOR) pathways, which are crucial for the inflammatory response.[11][12]
Quantitative Data
Quantitative data on the anti-inflammatory and immunomodulatory activities of this compound and its derivatives are often presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Table 2: Immunomodulatory and Anti-inflammatory Activity of Midecamycin Acetate
| Activity | Cell Type/Model | Effect | Concentration (µg/mL) | Reference(s) |
| T-lymphocyte proliferation suppression | Human peripheral blood mononuclear cells | Suppression of proliferative response | 1.6 - 8 | [9][10] |
| IL-2 production inhibition | Mitogen-stimulated T-cells | Suppression of IL-2 production | 1.6 - 40 | [9][10] |
Note: Specific IC50 values for this compound and its derivatives for the inhibition of various inflammatory mediators are not widely available in the current literature. The data for Midecamycin Acetate provides an indication of the potential activity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and its derivatives against various bacterial strains can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent. A series of twofold dilutions of the compound are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent with the prepared bacterial suspension. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
In Vitro Anti-inflammatory and Immunomodulatory Assays
The ability of this compound and its derivatives to modulate inflammatory responses can be assessed by measuring their effect on cytokine production in stimulated immune cells.
Protocol: Cytokine Inhibition Assay in Lipopolysaccharide (LPS)-Stimulated Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Culture: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Stimulation: Seed the PBMCs in a 96-well plate and pre-incubate with various concentrations of the test compound for 1-2 hours. Subsequently, stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines.
-
Incubation: Incubate the cells for an appropriate period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[16][17][18][19][20]
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-stimulated control. The IC50 value can then be determined by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathways and Visualizations
The immunomodulatory effects of macrolides are often attributed to their ability to interfere with key inflammatory signaling pathways. Below are representations of how this compound and its derivatives are thought to inhibit the NF-κB and mTOR signaling pathways, based on the known mechanisms of macrolide antibiotics.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Macrolides can inhibit this pathway at various points, leading to a reduction in the expression of pro-inflammatory genes.
Inhibition of the mTOR Signaling Pathway
The mTOR signaling pathway plays a role in cell growth, proliferation, and immune responses. Macrolides can inhibit this pathway, contributing to their immunomodulatory effects.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Midecamycin Acetate? [synapse.patsnap.com]
- 4. In vitro activity of midecamycin, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro subminimum inhibitory concentrations of macrolide antibiotics induce macrolide resistance in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activities of acetylmidecamycin and other antimicrobials against human macrolide-resistant Mycoplasma pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR Inhibition Role in Cellular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. sketchviz.com [sketchviz.com]
- 11. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. protocols.io [protocols.io]
- 15. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of cytokines in culture supernatants using multiplex ELISA [bio-protocol.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Midecamycin A2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Midecamycin A2, a macrolide antibiotic. The protocols outlined below are based on established standards for antimicrobial susceptibility testing.
Midecamycin is a macrolide antibiotic produced by Streptomyces mycarofaciens.[1] It is a mixture of several components, with Midecamycin A1 being the principal component. This compound is another active component of this mixture. Like other macrolides, Midecamycin acts by inhibiting bacterial protein synthesis.[2][3][4] It specifically targets the 50S ribosomal subunit, thereby preventing the formation of peptide bonds and the translocation step in protein synthesis.[3][4] This action is effective against a broad spectrum of bacteria, particularly Gram-positive organisms.[3][5]
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Midecamycin against various bacterial strains. It is important to note that the available literature primarily reports MIC values for Midecamycin or Midecamycin acetate as a whole, and specific data for this compound is limited. The presented data should, therefore, be considered as a reference for the activity of the Midecamycin complex.
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | - | - | 1 | - | [1] |
| Streptococcus pneumoniae | - | - | 0.25 | - | [1] |
| Bacillus intestinalis T30 | - | - | 0.5 | - | [1] |
| Bacillus subtilis 168 | - | - | 1 | - | [1] |
| Streptococci | Majority of strains | < 3.1 | - | - | [6] |
| Staphylococci | Majority of strains | < 3.1 | - | - | [6] |
| Haemophilus spp. | Majority of strains | < 3.1 | - | - | [6] |
| Listeria spp. | Majority of strains | < 3.1 | - | - | [6] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.
Experimental Protocols
The determination of the MIC of this compound is crucial for understanding its potency and spectrum of activity. The broth microdilution method is the internationally recognized standard for quantitative antimicrobial susceptibility testing.
Principle
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.
Materials
-
This compound (analytical grade)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or densitometer
-
Sterile petri dishes, test tubes, and pipettes
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Protocol for Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of the solvent in the test wells should not affect bacterial growth (typically ≤1%).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if necessary.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound working solution (at twice the desired highest final concentration) to the first column of wells.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, down to the desired lowest concentration. Discard the final 50 µL from the last dilution column. This will result in 50 µL of varying concentrations of this compound in each well.
-
The final column should contain only broth to serve as a growth control (no antibiotic). A well with uninoculated broth should also be included as a sterility control.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, except for the sterility control well. This brings the final volume in each well to 100 µL and dilutes the antibiotic and inoculum to their final concentrations.
-
-
Incubation:
-
Seal the microtiter plates with an adhesive lid or place them in a plastic bag to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, examine the plates for visible bacterial growth (turbidity). A reading mirror or a light box can aid in visualization.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway: Mechanism of Action of this compound
Caption: this compound inhibits bacterial protein synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy Midecamycin | 35457-80-8 | >90% [smolecule.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bacteriological evaluation of midecamycin acetate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of midecamycin, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Midecamycin A2 for Treating Mycoplasma Contamination in Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoplasma contamination is a pervasive and often undetected issue in cell culture laboratories, capable of significantly altering cellular physiology, metabolism, and growth characteristics, thereby compromising experimental results. Due to their lack of a cell wall, mycoplasmas are resistant to common antibiotics like penicillin and streptomycin. Macrolide antibiotics, such as Midecamycin A2, offer an effective treatment strategy by targeting and inhibiting bacterial protein synthesis.
This compound is a 16-membered macrolide antibiotic that acts on the 50S subunit of the bacterial ribosome, preventing the elongation of the polypeptide chain and thereby inhibiting protein synthesis.[1] This document provides detailed application notes and protocols for the use of this compound in the eradication of mycoplasma contamination from cell cultures.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide guidance based on available information for Midecamycin and other macrolides used for mycoplasma decontamination. It is crucial for researchers to perform their own dose-response studies to determine the optimal, non-toxic concentration for their specific cell lines.
Table 1: In Vitro Activity of Midecamycin Against Mycoplasma Species
| Mycoplasma Species | MIC90 (μg/mL) |
| Mycoplasma pneumoniae | 8 |
| Mycoplasma hominis | 2 |
Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) data is for Midecamycin, the parent compound of this compound. This suggests a potential starting point for determining the effective concentration of this compound.
Table 2: Recommended Concentrations and Treatment Durations for Various Anti-Mycoplasma Reagents
| Reagent | Active Component(s) | Recommended Concentration | Treatment Duration |
| BM-Cyclin | Tiamulin (macrolide) & Minocycline (tetracycline) | 10 µg/mL & 5 µg/mL | 21 days (3 cycles)[2] |
| Plasmocin™ | Fluoroquinolone & Macrolide | 25 µg/mL | 14 days[2][3] |
| Mycoplasma Removal Agent (MRA) | Quinolone derivative | 0.5 µg/mL | 7 days[2] |
This table provides context from commonly used mycoplasma eradication agents and highlights the typical range of concentrations and treatment times.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration and Cytotoxicity (Dose-Response Assay)
Objective: To determine the highest non-toxic concentration of this compound for a specific cell line.
Materials:
-
Mycoplasma-free cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the mycoplasma-free cells in a 96-well plate at a density appropriate for the cell line to reach 70-80% confluency within 24-48 hours.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range, based on MIC data for the parent compound, is 0.1 µg/mL to 50 µg/mL. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the plate for a period equivalent to the planned treatment duration (e.g., 7, 14, or 21 days). It is advisable to test multiple time points.
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. The highest concentration of this compound that results in minimal (e.g., <10%) reduction in cell viability is considered the maximum safe concentration for the decontamination protocol.
Protocol 2: Eradication of Mycoplasma Contamination Using this compound
Objective: To eliminate mycoplasma contamination from a cell culture using a determined safe and effective concentration of this compound.
Materials:
-
Mycoplasma-contaminated cell line
-
Complete cell culture medium
-
This compound stock solution
-
Mycoplasma detection kit (e.g., PCR-based or bioluminescence assay)
-
Sterile cell culture flasks and consumables
Methodology:
-
Quarantine: Isolate the contaminated cell culture to prevent cross-contamination to other cell lines.[3]
-
Initial Seeding: Seed the contaminated cells at a low to medium density in a new culture flask with fresh, antibiotic-free complete medium.
-
This compound Treatment: Add this compound to the culture medium at the predetermined optimal, non-toxic concentration.
-
Incubation and Media Changes: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2). Change the medium containing this compound every 2-3 days for a total treatment period of 14-21 days.[4] During media changes, for adherent cells, wash the cell monolayer with sterile PBS before adding fresh medium with this compound. For suspension cells, pellet the cells by centrifugation and resuspend in fresh medium containing the antibiotic.
-
Post-Treatment Recovery: After the treatment period, culture the cells in antibiotic-free medium for at least two weeks. This allows any remaining, potentially resistant mycoplasma to proliferate to a detectable level.
-
Mycoplasma Testing: Test the cell culture for the presence of mycoplasma using a highly sensitive detection method (e.g., PCR).
-
Confirmation of Eradication: If the test is negative, continue to culture the cells in antibiotic-free medium for another 2-4 weeks and re-test to confirm complete eradication.
-
Cryopreservation: Once confirmed mycoplasma-free, expand the cell line and cryopreserve multiple vials.
Visualizations
Caption: Workflow for Mycoplasma Decontamination using this compound.
Caption: Mechanism of Action of this compound on Bacterial Ribosomes.
Stability and Storage
Important Considerations
-
Aseptic Technique: The use of antibiotics should not be a substitute for good aseptic technique. Strict adherence to sterile procedures is the primary defense against mycoplasma contamination.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to antibiotics. It is imperative to perform a dose-response assay to determine the cytotoxicity of this compound on the specific cell line being treated.
-
Resistance: Continuous or prophylactic use of antibiotics can lead to the development of resistant strains. Therefore, antibiotics should only be used to treat existing contamination and not as a preventative measure in routine cell culture.
-
Verification of Elimination: It is crucial to use a highly sensitive and reliable method, such as a PCR-based assay, to confirm the complete eradication of mycoplasma. Testing should be performed after a recovery period in antibiotic-free medium to ensure that no viable mycoplasma remains.
References
Application Note and Protocol: Standard Operating Procedure for Midecamycin A2 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens.[1][2] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[3][4] Midecamycin has demonstrated broad-spectrum activity, particularly against Gram-positive bacteria.[3][5] Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results in microbiological, cell-based, and preclinical studies.
This document provides a detailed protocol for the preparation, sterilization, and storage of a Midecamycin A2 stock solution. Adherence to this standard operating procedure (SOP) will help minimize variability and ensure the integrity of the compound for research applications.
2.0 Key Compound Properties and Data
Quantitative data regarding this compound and its solubility are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₂H₆₉NO₁₅ | [6] |
| Molecular Weight | ~828 g/mol | [6] |
| CAS Number | 35457-80-8 (Midecamycin) | [1][4][7] |
| Appearance | White to beige powder |[7] |
Table 2: Solubility of Midecamycin in Common Solvents
| Solvent | Reported Solubility | Source |
|---|---|---|
| DMSO | ≥ 36 mg/mL | [5] |
| 100 mg/mL | [4] | |
| 2 mg/mL (clear solution) | [7] | |
| Ethanol | 100 mg/mL | [4] |
| Water | Insoluble | [4][8] |
| Methanol | To be determined (TBD) |[9] |
Note: Solubility can be affected by factors such as purity, temperature, and the presence of moisture in the solvent. It is recommended to use fresh, anhydrous solvents.[4]
Table 3: Recommended Storage Conditions for Midecamycin Stock Solutions
| Storage Temperature | Duration (in Solvent) | Source |
|---|---|---|
| -20°C | Up to 1 month | [4][5] |
| -80°C | Up to 1 year | [1][4] |
| -20°C (Powder) | 3 years |[4] |
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into single-use volumes.[5]
3.0 Experimental Protocol
This protocol details the steps for preparing a sterile 10 mM stock solution of this compound in DMSO.
3.1 Materials and Equipment
-
This compound powder (≥90% purity)[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile syringes (1 mL or 5 mL)
-
Sterile 0.22 µm syringe filters
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
3.2 Safety Precautions
-
Handle this compound powder in a chemical fume hood or a designated powder weighing station to avoid inhalation.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses, at all times.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
3.3 Step-by-Step Procedure
-
Preparation: Before opening, allow the container of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Calculation: Determine the mass of this compound powder required. For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 828 g/mol x 1000 mg/g = 8.28 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out the calculated mass (e.g., 8.28 mg) of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution:
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.
-
Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are present. If dissolution is difficult, sonicate the tube in an ultrasonic bath for 5-10 minutes or warm it gently to 37°C.[1][5]
-
-
Sterilization:
-
Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe.
-
Draw the this compound solution into the syringe.
-
Carefully dispense the solution through the filter into a new sterile collection tube. This step removes any potential microbial contamination.
-
-
Aliquoting and Storage:
-
To prevent degradation from multiple freeze-thaw cycles, immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[5]
-
Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][4][5]
-
4.0 Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Midecamycin Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site [mdpi.com]
- 3. Buy Midecamycin | 35457-80-8 | >90% [smolecule.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Midecamycin, 35457-80-8, 90 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. toku-e.com [toku-e.com]
Application Notes: Agar Dilution Method for Midecamycin A2 Susceptibility Testing
Introduction
Midecamycin is a 16-membered macrolide antibiotic derived from Streptomyces mycarofaciens.[1] Its active component, Midecamycin A2, demonstrates efficacy against a range of Gram-positive and some Gram-negative bacteria.[1][2] The mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents peptide bond formation and translocation.[3][4][5][6]
Antimicrobial susceptibility testing (AST) is crucial for determining bacterial resistance patterns and guiding therapeutic strategies.[7][8] The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] This method provides a quantitative result indicating the lowest concentration of an antibiotic that prevents the visible in vitro growth of a microorganism.[10][11] These application notes provide a detailed protocol for determining the this compound susceptibility of aerobic bacteria using the agar dilution method, in accordance with established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[7][12][13]
Principle of the Method
The agar dilution method involves incorporating serial twofold dilutions of the antimicrobial agent into a growth agar medium, typically Mueller-Hinton Agar (MHA).[9][14] A standardized inoculum of the test organism is then spotted onto the surface of the agar plates, each containing a different antibiotic concentration.[9][15] Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[9][15] A faint haze or one to two colonies are generally disregarded when determining the endpoint.[15]
Mechanism of Action of this compound
This compound, like other macrolide antibiotics, functions by disrupting protein synthesis in susceptible bacteria. It specifically targets the 50S ribosomal subunit.[4][5] This binding action obstructs the peptidyl transferase center, which is essential for the formation of peptide bonds, and interferes with the translocation process during protein elongation, ultimately halting protein synthesis and inhibiting bacterial growth.[3][6]
Figure 1: Mechanism of action of this compound.
Detailed Experimental Protocol
This protocol is based on the CLSI M07 guidelines for antimicrobial susceptibility tests for bacteria that grow aerobically.[7][12]
Materials and Equipment
| Category | Item |
| Antimicrobial Agent | This compound analytical standard powder |
| Media & Reagents | Mueller-Hinton Agar (MHA) powder |
| Sterile deionized water or appropriate solvent for this compound | |
| 0.9% sterile saline | |
| 0.5 McFarland turbidity standard | |
| Labware | Sterile 100 mm or 150 mm Petri dishes |
| Sterile serological pipettes and pipette tips | |
| Sterile conical tubes (15 mL and 50 mL) | |
| Sterile flasks or bottles for media preparation | |
| Equipment | Autoclave |
| Incubator (35°C ± 2°C) | |
| Water bath (45-50°C) | |
| Vortex mixer | |
| Spectrophotometer or turbidimeter | |
| Multipoint replicator (optional, for high-throughput testing) | |
| pH meter | |
| Biological Materials | Test bacterial isolates |
| Quality control (QC) strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)[8][16] |
Experimental Workflow Diagram
Figure 2: General workflow for the agar dilution method.
Step-by-Step Protocol
1. Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable solvent to prepare a concentrated stock solution (e.g., 1280 µg/mL). The choice of solvent depends on the drug's solubility; consult the manufacturer's instructions.
-
Sterilize the stock solution by membrane filtration if necessary.
2. Preparation of Agar Plates with Serial Dilutions
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions.[17] Check and adjust the pH to 7.2-7.4 after autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.[15] Holding the agar at this temperature prevents both solidification and degradation of the heat-labile antibiotic.
-
Prepare serial twofold dilutions of the this compound stock solution in sterile water or another appropriate diluent.[9][18]
-
For each desired final concentration, add 1 part of the antibiotic dilution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).[18] Mix thoroughly by inverting the tube or bottle several times, avoiding bubble formation.
-
Pour the antibiotic-containing agar into sterile Petri dishes to a depth of 3-4 mm (approximately 20-25 mL for a 100 mm plate).
-
Label each plate clearly with the corresponding this compound concentration.
-
Prepare a growth control plate containing MHA without any antibiotic.
-
Allow the plates to solidify at room temperature on a level surface. The plates can be stored in sealed plastic bags at 2-8°C for up to one week.
Table 1: Example of this compound Plate Preparation
| Final Plate Concentration (µg/mL) | Volume of Antibiotic Stock (mL) | Concentration of Stock (µg/mL) | Volume of Molten MHA (mL) |
| 12.8 | 2 | 128 | 18 |
| 6.4 | 2 | 64 | 18 |
| 3.2 | 2 | 32 | 18 |
| 1.6 | 2 | 16 | 18 |
| 0.8 | 2 | 8 | 18 |
| 0.4 | 2 | 4 | 18 |
| 0 (Growth Control) | 0 | N/A | 20 |
3. Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL. For the agar dilution method, the final inoculum spot on the agar should be 1 x 10⁴ CFU.[15]
4. Inoculation of Agar Plates
-
Using a multipoint replicator, transfer a standardized volume (1-2 µL) of the final bacterial suspension to the surface of each agar plate, starting with the growth control plate and proceeding from the lowest to the highest antibiotic concentration.
-
This process delivers approximately 1 x 10⁴ CFU per spot.[9] Up to 36 different isolates can be tested on a single 100 mm plate.
-
Allow the inoculated spots to dry completely before inverting the plates for incubation.
5. Incubation
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in an ambient air incubator for aerobic bacteria.[9][11] Incubation times may need to be adjusted for fastidious organisms.[19]
6. Reading and Interpreting Results
-
After incubation, examine the growth control plate to ensure confluent growth.
-
Read the MIC as the lowest concentration of this compound that completely inhibits visible growth of the organism.[15]
-
The growth of a single colony or a faint haze at the inoculum spot should be disregarded.[15]
Table 2: Example of MIC Interpretation
| This compound Concentration (µg/mL) | Isolate 1 Growth | Isolate 2 Growth | QC Strain Growth |
| 0 (Growth Control) | + (Growth) | + (Growth) | + (Growth) |
| 0.4 | + (Growth) | + (Growth) | + (Growth) |
| 0.8 | + (Growth) | - (No Growth) | + (Growth) |
| 1.6 | - (No Growth) | - (No Growth) | - (No Growth) |
| 3.2 | - (No Growth) | - (No Growth) | - (No Growth) |
| Reported MIC (µg/mL) | 1.6 | 0.8 | 1.6 |
Quality Control
A robust quality control program is essential for ensuring the accuracy and reproducibility of susceptibility test results.[16]
-
QC Strains: Reference strains with known this compound MIC values must be included with each test run.[8] Commonly used strains for AST quality control include Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922.[16]
-
Acceptance Criteria: The MIC value obtained for the QC strain must fall within the acceptable range specified by the relevant standards organization (e.g., CLSI M100).[7] If the QC result is out of range, patient results should not be reported, and the entire test must be investigated and repeated.[20][21]
-
Purity and Sterility: Purity plates should be made from the inoculum suspension to check for contamination. A sterility control plate (uninoculated) should also be incubated to verify the sterility of the medium.
Table 3: Recommended Quality Control Strains
| QC Strain | Rationale | Expected MIC Range for this compound (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive control | Refer to current CLSI/EUCAST documentation |
| Enterococcus faecalis ATCC 29212 | Gram-positive control | Refer to current CLSI/EUCAST documentation |
| Escherichia coli ATCC 25922 | Gram-negative control | Refer to current CLSI/EUCAST documentation |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative control, often used for its intrinsic resistance to some agents. | Refer to current CLSI/EUCAST documentation |
References
- 1. researchgate.net [researchgate.net]
- 2. Midecamycin | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 3. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Midecamycin Acetate used for? [synapse.patsnap.com]
- 6. What is the mechanism of Midecamycin Acetate? [synapse.patsnap.com]
- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 8. exodocientifica.com.br [exodocientifica.com.br]
- 9. Agar dilution - Wikipedia [en.wikipedia.org]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. cmdr.ubc.ca [cmdr.ubc.ca]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gcsmc.org [gcsmc.org]
- 17. EUCAST: Media Preparation [eucast.org]
- 18. google.com [google.com]
- 19. M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria [clsi.org]
- 20. bsac.org.uk [bsac.org.uk]
- 21. cgspace.cgiar.org [cgspace.cgiar.org]
Application Notes: Midecamycin A2 in the Study of Bacterial Protein Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Midecamycin A2 is a naturally occurring 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis, making it a valuable tool for studying the structure and function of the bacterial ribosome.[2][3] this compound is effective against a range of Gram-positive bacteria and some Gram-negative bacteria, including erythromycin-susceptible and some resistant strains.[1][3][4] These notes provide an overview of its mechanism, applications, and detailed protocols for its use in research settings.
Mechanism of Action
This compound exerts its bacteriostatic effect by targeting the 50S large ribosomal subunit.[2][4] It binds within the nascent peptide exit tunnel (NPET), a channel through which the newly synthesized polypeptide chain emerges from the ribosome.[1][5] This binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.[6][7]
The presence of the bulky midecamycin molecule in the NPET creates a steric blockade.[5][8] This obstruction interferes with two critical processes in the elongation cycle of protein synthesis:
-
Peptide Chain Elongation: It physically hinders the progression of the growing nascent polypeptide chain.[1][8]
-
Translocation: It prevents the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, effectively stalling translation.[4][6][9]
By inhibiting these essential steps, this compound halts the production of proteins necessary for bacterial growth and survival.[9]
Caption: this compound binds the 50S subunit's exit tunnel, blocking peptide elongation.
Applications in Research
This compound is a useful tool for:
-
Probing Ribosome Dynamics: Studying how small molecules can allosterically inhibit the function of the peptidyl transferase center.[10]
-
Mechanism of Resistance Studies: Investigating how mutations in the 23S rRNA or ribosomal proteins confer resistance to macrolides.[2][4]
-
Structure-Activity Relationship (SAR) Studies: Serving as a scaffold for the development of new semi-synthetic antibiotics with improved efficacy or spectra of activity.
-
Validating High-Throughput Screens: Acting as a positive control in assays designed to discover new inhibitors of bacterial protein synthesis.[11]
Quantitative Data
The following table summarizes the available quantitative data for Midecamycin's activity. Researchers may need to determine specific values like IC₅₀ for their experimental systems.
| Parameter | Organism(s) | Value | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | Streptococcus spp. | < 3.1 µg/mL | [12] |
| Staphylococcus spp. | < 3.1 µg/mL | [12] | |
| Haemophilus spp. | < 3.1 µg/mL | [12] | |
| Listeria spp. | < 3.1 µg/mL | [12] |
Experimental Protocols
Protocol 1: In Vitro Transcription-Translation (IVTT) Assay
This assay measures the direct inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.
Materials:
-
E. coli S30 Extract System (commercially available)
-
Plasmid DNA template (e.g., pBEST-luc encoding firefly luciferase)
-
This compound stock solution (in DMSO or ethanol)[3]
-
Control antibiotic (e.g., chloramphenicol)
-
Nuclease-free water
-
Luciferase Assay System
-
Luminometer or microplate reader
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in the same solvent as the stock (e.g., DMSO) to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a solvent-only control.
-
Set up IVTT Reactions: On ice, prepare reaction tubes according to the S30 extract system manufacturer's instructions. A typical 25 µL reaction might include:
-
S30 Premix: 10 µL
-
S30 Extract: 7.5 µL
-
Plasmid DNA (0.5 µg): 2.5 µL
-
This compound dilution or control: 2.5 µL
-
Nuclease-free water: 2.5 µL
-
-
Incubation: Mix gently and incubate the reactions at 37°C for 1-2 hours.
-
Quantify Protein Synthesis:
-
Remove tubes from the incubator and place them on ice.
-
Add 5 µL of the IVTT reaction to 50 µL of Luciferase Assay Reagent in a luminometer-compatible plate.
-
Measure luminescence immediately.
-
-
Data Analysis:
-
Normalize the luminescence values to the solvent-only (no inhibitor) control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Calculate the IC₅₀ value (the concentration at which protein synthesis is inhibited by 50%) using non-linear regression analysis.
-
Protocol 2: Ribosome Binding Site Mapping by Toe-printing Assay
This primer extension inhibition assay maps the precise location where the ribosome stalls on an mRNA template in the presence of an inhibitor.[11]
Caption: Workflow for mapping antibiotic binding sites using a toe-printing assay.
Materials:
-
Purified 70S ribosomes from E. coli
-
mRNA template with a known sequence and primer binding site (e.g., osmC or ermBL mRNA)[11]
-
Initiator tRNA (tRNAfMet)
-
This compound
-
DNA primer, 5'-end labeled with ³²P
-
Reverse transcriptase (e.g., AMV or M-MLV)
-
dNTPs
-
Denaturing polyacrylamide gel (6-8%)
-
Sequencing ladder of the same mRNA template (for reference)
Procedure:
-
Complex Formation:
-
In a reaction tube, combine 70S ribosomes, mRNA, and initiator tRNA in a suitable buffer.
-
Incubate at 37°C for 15 minutes to form initiation complexes.
-
-
Inhibitor Binding:
-
Add this compound to the desired final concentration. Prepare a no-drug control reaction.
-
Incubate at 37°C for another 15 minutes.
-
-
Primer Extension:
-
Add the ³²P-labeled primer and incubate at 37°C for 5 minutes to allow annealing.
-
Initiate the reverse transcription reaction by adding dNTPs and reverse transcriptase.
-
Incubate at 37°C for 15-20 minutes.
-
-
Analysis:
-
Stop the reaction by adding a formamide-containing stop solution.
-
Denature the samples by heating at 95°C for 3 minutes.
-
Load the samples onto a denaturing polyacrylamide gel alongside the sequencing ladder.
-
Run the gel until the dye front reaches the bottom.
-
Expose the gel to a phosphor screen or X-ray film.
-
The "toe-print" is the band corresponding to the cDNA product whose synthesis was arrested by the this compound-stalled ribosome. Its position relative to the sequencing ladder identifies the specific codon where translation was halted.[11]
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This standard microbiology assay determines the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
Target bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum:
-
Culture the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Prepare Antibiotic Dilutions:
-
In the 96-well plate, perform a two-fold serial dilution of this compound in CAMHB. For example, start with a concentration of 64 µg/mL and dilute down to 0.06 µg/mL across 11 wells.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100-200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Determine MIC:
-
Visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of this compound in which no visible growth (no turbidity) is observed. This can be confirmed by measuring the optical density (OD₆₀₀) of each well.
-
References
- 1. Midecamycin Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Midecamycin | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Midecamycin Acetate? [synapse.patsnap.com]
- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Midecamycin Acetate used for? [synapse.patsnap.com]
- 10. Drug-Sensing by the Ribosome Induces Translational Arrest via Active Site Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of midecamycin, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell culture treatment protocols for mycoplasma using Midecamycin A2
Mycoplasma Contamination: Application Notes and Protocols for Treatment with Midecamycin A2
Introduction
Mycoplasma contamination is a pervasive and challenging issue in cell culture, with infection rates estimated to be between 10% and 85% of cell lines used in research.[1] These microorganisms, lacking a cell wall, are resistant to common antibiotics like penicillin and are too small to be detected by visual inspection under a light microscope.[2] Contamination can significantly alter cellular characteristics, including metabolism, growth, and gene expression, leading to unreliable experimental results.[1][3] Therefore, routine testing and effective elimination strategies are critical for maintaining the integrity of cell culture research.[4]
This compound, a 16-membered macrolide antibiotic, represents a class of agents effective against mycoplasma.[5] Macrolides, tetracyclines, and quinolones are the three primary classes of antibiotics used to eradicate mycoplasma contamination.[1][3] This document provides a detailed protocol for the treatment of mycoplasma-contaminated cell cultures using this compound, based on its known mechanism of action and established methodologies for other anti-mycoplasma agents.
Mechanism of Action
This compound, like other macrolide antibiotics, functions by inhibiting bacterial protein synthesis.[5][6] It specifically binds to the 50S subunit of the prokaryotic ribosome, near the peptidyl transferase center (PTC) within the nascent peptide exit tunnel.[6][7] This binding action obstructs the elongation of the nascent polypeptide chain, effectively halting the production of essential proteins required for mycoplasma survival and replication.[6][8] The selectivity of macrolides for prokaryotic ribosomes over their eukaryotic counterparts ensures targeted action against mycoplasma with minimal impact on the host cells.[6]
Figure 1. Mechanism of this compound action on the mycoplasma 50S ribosomal subunit.
Experimental Protocols
Pre-Treatment and Preparation
Before beginning treatment, it is essential to confirm mycoplasma contamination using a reliable detection method, such as PCR-based assays or DNA staining (e.g., Hoechst stain).[4]
-
Isolate and Quarantine: Immediately isolate the contaminated culture(s) to prevent cross-contamination to other cell lines. Use a dedicated incubator or quarantine area.[9]
-
Cryopreserve: Freeze several vials of the contaminated cell line as a backup before starting the treatment. Mark these vials clearly as "Mycoplasma Positive".[10]
-
Prepare a Healthy Culture Environment: Prepare the culture medium with an increased concentration of Fetal Bovine Serum (FBS), up to 20%, to ensure optimal cell growth and viability during the stress of antibiotic treatment.[10]
-
Prepare this compound Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or Ethanol).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
This compound Treatment Protocol
This protocol is a general guideline. The optimal concentration of this compound and treatment duration may vary depending on the cell line and the severity of the infection. A preliminary cytotoxicity assay or a "kill curve" is recommended to determine the maximum tolerable concentration for your specific cell line.[11]
-
Cell Seeding: Seed the contaminated cells at a low to medium density (e.g., 20-30% confluency for adherent cells) in a new culture flask.[12]
-
Initiate Treatment: Add this compound to the cell culture medium to a final working concentration. A starting concentration of 10 µg/mL is recommended as a baseline for optimization.
-
Incubation and Media Changes:
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).
-
Replace the medium with fresh, this compound-containing medium every 2-3 days.[10] For adherent cells, this involves aspirating the old medium and adding fresh medium. For suspension cells, centrifuge the cell suspension, remove the supernatant, and resuspend the cells in fresh, antibiotic-containing medium.
-
-
Treatment Duration: Continue the treatment for a total of 14 days . A consistent, extended treatment period is crucial to eradicate the mycoplasma and prevent the development of resistant strains.[10]
Post-Treatment Protocol
-
Recovery Period: After the 14-day treatment, culture the cells for an additional 2 to 3 weeks in antibiotic-free medium.[3][10] This period allows any residual, non-eradicated mycoplasma to grow to a detectable level.
-
Re-testing for Mycoplasma: After the recovery period, re-test the cell culture for the presence of mycoplasma using a highly sensitive method like PCR.[3]
-
Confirmation of Eradication:
-
If the test is negative, the cell line can be considered cured. Expand the culture and freeze down a new, mycoplasma-free stock.
-
If the test is positive, a second round of treatment may be attempted, potentially with a higher concentration of this compound (if tolerated by the cells) or an alternative antibiotic from a different class (e.g., a quinolone).[10] Alternatively, the cell line should be discarded to protect the lab environment.[2]
-
Data Presentation
The following tables summarize the proposed treatment parameters for this compound and provide a comparison with other commercially available anti-mycoplasma agents.
Table 1: Proposed Treatment Parameters for this compound
| Parameter | Recommended Value | Notes |
|---|---|---|
| Stock Solution | 10 mg/mL in DMSO | Store at -20°C in aliquots. |
| Working Concentration | 10 µg/mL (start) | Optimization is required. Perform a cytotoxicity assay. |
| Treatment Duration | 14 days | Consistent treatment is critical. |
| Media Change Frequency | Every 2-3 days | Ensures constant antibiotic pressure. |
| Post-Treatment Period | 14-21 days | Culture in antibiotic-free medium before re-testing. |
Table 2: Comparison of Common Anti-Mycoplasma Antibiotics
| Antibiotic Agent | Class(es) | Mechanism of Action | Typical Concentration | Treatment Duration |
|---|---|---|---|---|
| Plasmocin™ | Macrolide & Quinolone | Inhibits protein synthesis & DNA replication[1] | 25 µg/mL | 14 days |
| BM-Cyclin | Pleuromutilin & Tetracycline | Inhibits protein synthesis (different ribosomal subunits)[1][3] | Tiamulin: 10 µg/mL, Minocycline: 5 µg/mL | 21 days (alternating) |
| Mycoplasma Removal Agent (MRA) | Quinolone | Inhibits DNA replication[1] | 0.5 µg/mL | 7 days |
| Ciprofloxacin | Quinolone | Inhibits DNA replication[3] | 10 µg/mL | 14 days |
Experimental Workflow Visualization
The entire process, from initial suspicion to final confirmation of eradication, can be visualized as a systematic workflow.
Figure 2. Workflow for Mycoplasma Eradication Using this compound.
Conclusion
The elimination of mycoplasma from cell cultures is a critical procedure for ensuring the validity and reproducibility of scientific research. This compound, as a macrolide antibiotic, offers a targeted mechanism for this purpose by inhibiting bacterial protein synthesis. The protocols outlined in this document provide a comprehensive framework for researchers to effectively treat contaminated cell lines. Success hinges on a systematic approach that includes isolation, a consistent treatment regimen, and a sufficient antibiotic-free recovery period followed by sensitive re-testing. Researchers should always empirically determine the optimal, non-cytotoxic concentration of this compound for their specific cell lines to maximize efficacy and maintain cell health.
References
- 1. invivogen.com [invivogen.com]
- 2. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 3. dsmz.de [dsmz.de]
- 4. biocompare.com [biocompare.com]
- 5. Emerging Antibiotic Resistance in Mycoplasma Microorganisms, Designing Effective and Novel Drugs / Therapeutic Targets: Current Knowledge and Futuristic Prospects - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. What is the mechanism of Midecamycin Acetate? [synapse.patsnap.com]
- 7. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. dkfz.de [dkfz.de]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. protocols.io [protocols.io]
Troubleshooting & Optimization
Midecamycin A2 stability and storage conditions for research use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Midecamycin A2 for research use. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a solid powder should be stored under controlled temperature conditions to ensure its stability. For long-term storage, it is recommended to keep the powder in a tightly sealed container, protected from light and moisture.
Table 1: Recommended Storage Conditions for this compound Powder
| Storage Condition | Temperature Range | Duration |
| Long-term | -20°C | Up to 2 years |
| Short-term | 2-8°C | For immediate use |
Q2: How should I prepare and store this compound stock solutions?
A2: To prepare a stock solution, this compound can be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO). It is crucial to use anhydrous-grade DMSO to minimize degradation. Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Table 2: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Shelf Life |
| -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
Q3: What is the stability of this compound in aqueous solutions at room temperature?
A3: this compound in aqueous solution is relatively stable at room temperature (25°C) for short periods. One study showed that a 2.0 mg/mL solution in a mix of mobile phases A and B (60:40) was stable for up to 48 hours, with no new degradation peaks and a relative standard deviation (RSD) of the peak area of no more than 5%.[2][3][4] However, for experimental use, it is always recommended to prepare fresh working solutions from frozen stock solutions on the day of the experiment.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and the translocation of peptides during protein synthesis.[5][6][7] This action is specific to bacterial ribosomes, which accounts for its selective toxicity against susceptible bacteria.
Troubleshooting Guide
Q5: I observed precipitation in my cell culture medium after adding this compound. What should I do?
A5: Precipitation of this compound in cell culture media can be due to several factors, including solvent concentration, temperature shifts, or interactions with media components.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low enough (typically <0.5%) to not cause precipitation or cellular toxicity.
-
Temperature: Warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Media Components: Some components in serum or the basal medium may interact with this compound. If the problem persists, consider preparing a more dilute stock solution or testing a different serum-free medium formulation.
Q6: My this compound solution seems to have lost its antibacterial activity. What could be the cause?
A6: Loss of activity can be due to improper storage, repeated freeze-thaw cycles, or chemical degradation.
-
Storage: Verify that the stock solution has been stored at the recommended temperature (-20°C or -80°C) and has not expired.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution.
-
Degradation: this compound can be inactivated by enzymatic modifications such as glycosylation, phosphorylation, or reduction.[8] If you suspect contamination of your cultures with organisms capable of producing such enzymes, this could be a reason for the loss of activity. Additionally, ensure that the pH of your experimental solutions is within a stable range, as macrolide activity can be pH-dependent.
Q7: I am performing an HPLC analysis of this compound and see unexpected peaks. How should I interpret them?
A7: Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities or degradation products.
-
Impurities: Midecamycin is a fermentation product and may contain structurally related minor components.[2]
-
Degradation Products: Forced degradation studies on macrolides have shown that they can degrade under acidic, basic, oxidative, and photolytic conditions. The appearance of new peaks could signify degradation. Compare the chromatogram to a freshly prepared standard to confirm.
-
Method Specificity: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent drug from its degradation products. A photodiode array (PDA) detector can be helpful to compare the UV spectra of the unknown peaks with that of this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a published method for the analysis of midecamycin and its impurities.[3][4]
Table 3: HPLC Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 100 mmol/L Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | To be optimized for separation of degradation products |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 232 nm and 280 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A and B (60:40) |
Sample Preparation:
-
Prepare a stock solution of this compound in the diluent at a concentration of 2.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Studies
To assess the stability of this compound and identify potential degradation products, forced degradation studies can be performed under various stress conditions as recommended by ICH guidelines.
-
Acid Hydrolysis: Incubate the this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the this compound solution with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 105°C for 48 hours.
-
Photodegradation: Expose the this compound solution to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.
After exposure to each stress condition, analyze the samples by the stability-indicating HPLC method to observe the formation of degradation products.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Quality Control of Midecamycin and the Predictive Demarcation between Its Impurities and Components [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
How to improve Midecamycin A2 solubility for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting issues related to the solubility of Midecamycin A2 for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a macrolide antibiotic. Key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C42H69NO15 | [1] |
| Molecular Weight | 828 g/mol | [1][2] |
| Appearance | White to beige powder |
Q2: I am having trouble dissolving this compound in aqueous solutions for my cell culture experiments. Why is this happening?
This compound is practically insoluble in water.[3][4] It is a lipophilic molecule, which contributes to its poor aqueous solubility.[2][5] For most in vitro studies, a stock solution in an organic solvent is required, which is then further diluted in the aqueous culture medium.
Q3: What are the recommended solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound.[2][6][7][8][9] Ethanol and methanol are also viable options.[7][8][10]
Q4: What is the maximum concentration I can achieve in these solvents?
The reported solubility of Midecamycin in various organic solvents is summarized in the table below. Please note that some sources refer to "Midecamycin" without specifying the A2 variant, but the data should serve as a good starting point.
| Solvent | Reported Solubility | Recommendations | Source |
| DMSO | ≥ 36 mg/mL (44.23 mM) | Use newly opened (anhydrous) DMSO | [6][9] |
| DMSO | 60 mg/mL (73.71 mM) | Sonication is recommended | [8] |
| Ethanol | 50 mg/mL (61.43 mM) | Sonication is recommended | [8] |
Q5: Are there alternative solvent systems for in vivo or sensitive in vitro studies?
Yes, for applications where high concentrations of DMSO might be toxic, co-solvent systems can be used. Here are some examples that have been used for Midecamycin:
| Co-solvent System | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.25 mg/mL (2.76 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.25 mg/mL (2.76 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.25 mg/mL (2.76 mM) |
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions.
Problem: Precipitate forms when diluting my DMSO stock solution in aqueous media.
-
Cause: This is a common issue when the concentration of the organic solvent is not low enough in the final working solution, or the final concentration of this compound exceeds its aqueous solubility limit.
-
Solution:
-
Decrease the final concentration: Try diluting your stock solution further into the aqueous media.
-
Optimize the dilution process: Add the stock solution to the aqueous media dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use a co-solvent system: If high concentrations are necessary, consider using a co-solvent system as described in the FAQ section.
-
Problem: The powder is not dissolving completely in the organic solvent.
-
Cause: The solubility limit in the chosen solvent may have been exceeded, or the dissolution process is slow.
-
Solution:
-
Increase the solvent volume: Add more solvent to decrease the concentration.
-
Aid dissolution: Gentle warming (to 37°C) and sonication can help to dissolve the compound.[6][9]
-
Ensure solvent quality: Use high-purity, anhydrous solvents. Hygroscopic DMSO (DMSO that has absorbed water) can have a significant impact on the solubility of some compounds.[6]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out a desired amount of this compound powder (e.g., 8.28 mg) using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For 8.28 mg of this compound (MW: 828 g/mol ), this would be 1 mL of DMSO.
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator or warm the solution gently to 37°C to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (months to years) or at 2-8°C for short-term storage (days to weeks).[2]
Visual Guides
Below are diagrams illustrating key experimental workflows and the mechanism of action of Midecamycin.
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: Simplified signaling pathway for Midecamycin's antibacterial action.[4][5][7]
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Buy Midecamycin | 35457-80-8 | >90% [smolecule.com]
- 3. Midecamycins [drugfuture.com]
- 4. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. toku-e.com [toku-e.com]
- 8. Midecamycin | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 9. glpbio.com [glpbio.com]
- 10. Midecamycin - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Efflux Pump-Mediated Resistance to Midecamycin A2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating efflux pump-mediated resistance to Midecamycin A2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It specifically targets the 50S ribosomal subunit, preventing the formation of peptide bonds and the translocation of peptides, which ultimately halts bacterial growth.[1][2][3]
Q2: What is the primary mechanism of resistance to this compound?
The primary mechanism of acquired resistance to this compound and other macrolides is the active efflux of the drug from the bacterial cell by membrane-bound transporter proteins known as efflux pumps.[4][5][6] Overexpression of these pumps reduces the intracellular concentration of the antibiotic, rendering it ineffective.[6][7]
Q3: Which efflux pumps are likely involved in this compound resistance?
While direct studies on this compound are limited, based on research on other macrolides, the following efflux pump families and specific pumps are likely contributors to resistance:
-
Resistance-Nodulation-Division (RND) Superfamily: Primarily in Gram-negative bacteria. The MexAB-OprM pump in Pseudomonas aeruginosa is a major contributor to macrolide resistance.[3][5][8]
-
Major Facilitator Superfamily (MFS): Found in both Gram-positive and Gram-negative bacteria. The NorA efflux pump in Staphylococcus aureus is known to confer resistance to macrolides.[9]
-
ATP-Binding Cassette (ABC) Superfamily: These pumps utilize ATP hydrolysis to expel substrates. The MacAB-TolC system in Escherichia coli is an example that can extrude macrolides.[4][9]
Q4: How can I determine if my bacterial strain's resistance to this compound is mediated by efflux pumps?
You can use a combination of the following methods:
-
Minimum Inhibitory Concentration (MIC) Testing with an Efflux Pump Inhibitor (EPI): A significant decrease in the MIC of this compound in the presence of a known EPI (e.g., PAβN, verapamil, thioridazine) strongly suggests the involvement of efflux pumps.[10][11]
-
Ethidium Bromide Accumulation Assay: Efflux pump-overexpressing strains will accumulate less of the fluorescent substrate ethidium bromide. An increase in fluorescence in the presence of an EPI confirms efflux activity.[1][12]
-
Quantitative Real-Time PCR (qRT-PCR): This technique can be used to measure the expression levels of known efflux pump genes. Upregulation of these genes in resistant strains compared to susceptible strains indicates an efflux-mediated resistance mechanism.[2][13]
Q5: What are some common efflux pump inhibitors (EPIs) I can use in my experiments?
Commonly used broad-spectrum EPIs include:
-
Phenylalanine-arginine β-naphthylamide (PAβN or MC-207,110): A potent inhibitor of RND efflux pumps.[6][10]
-
Verapamil: A calcium channel blocker that also inhibits some efflux pumps, particularly in Mycobacterium tuberculosis.[7][10]
-
Thioridazine: An antipsychotic drug that has been shown to inhibit efflux pumps in S. aureus and M. tuberculosis.[2][7]
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): A protonophore that disrupts the proton motive force, thereby inhibiting proton-dependent efflux pumps.[14][15]
Troubleshooting Guides
Troubleshooting Minimum Inhibitory Concentration (MIC) Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in positive control wells | Inoculum viability is low; error in media preparation. | Use a fresh bacterial culture for the inoculum. Verify the preparation and sterility of the Mueller-Hinton broth.[16] |
| Growth in negative control wells | Contamination of the growth media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique during plate preparation.[16] |
| Inconsistent MIC values between replicates | Pipetting errors leading to incorrect antibiotic or inoculum concentrations; uneven incubation. | Ensure accurate pipetting and proper mixing of solutions. Use a calibrated incubator and ensure even heat distribution.[17][18] |
| "Skipped" wells (growth at higher concentrations but not at lower ones) | Contamination of a single well; presence of a resistant subpopulation. | Repeat the assay with fresh materials. Streak the culture from the "skipped" well to check for a resistant subpopulation. |
| MIC value is higher than the expected range for a susceptible strain | The strain may have acquired resistance; incorrect antibiotic concentration. | Verify the identity and susceptibility profile of the strain. Confirm the concentration of the this compound stock solution. |
Troubleshooting Ethidium Bromide (EtBr) Accumulation Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low fluorescence signal in all wells | Insufficient cell density; low EtBr concentration; incorrect filter settings on the fluorometer/flow cytometer. | Ensure the bacterial suspension is at the correct optical density. Optimize the EtBr concentration for your bacterial species. Verify the excitation and emission wavelengths are appropriate for EtBr (e.g., Excitation: 520 nm, Emission: 600 nm).[19][20] |
| High fluorescence in the no-cell control | Contamination of the buffer or EtBr solution with fluorescent compounds. | Use fresh, high-purity buffer and EtBr solutions. |
| No difference in fluorescence between wild-type and suspected efflux mutant | The specific efflux pump does not transport EtBr; the mutation does not inactivate the pump; assay conditions are not optimal. | Use a different fluorescent substrate (e.g., Nile Red). Confirm the mutation via sequencing. Optimize incubation time and temperature.[14][19] |
| Fluorescence decreases over time in the presence of an EPI | Photobleaching of EtBr; cell lysis. | Reduce the intensity and duration of light exposure. Ensure the EPI concentration is not causing cell toxicity. |
| High variability between replicates | Inconsistent cell density in wells; pipetting errors. | Ensure the bacterial suspension is homogenous before dispensing. Use calibrated pipettes and ensure proper mixing in each well. |
Troubleshooting Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Genes
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No amplification in positive controls | Poor RNA quality; inefficient cDNA synthesis; incorrect primer design. | Assess RNA integrity using gel electrophoresis or a bioanalyzer. Optimize the reverse transcription reaction. Validate primer specificity and efficiency.[18][19][21] |
| Amplification in no-template control (NTC) | Contamination of reagents with DNA or amplicons; primer-dimer formation. | Use fresh, nuclease-free water and reagents. Set up reactions in a PCR-clean environment. Optimize primer concentration and annealing temperature to reduce primer-dimers.[18][19] |
| Low PCR efficiency | Suboptimal annealing temperature; presence of PCR inhibitors in the RNA sample. | Perform a temperature gradient PCR to determine the optimal annealing temperature. Re-purify the RNA to remove inhibitors.[19][21] |
| High Cq values for target genes | Low gene expression; insufficient amount of starting RNA. | Increase the amount of RNA in the reverse transcription reaction. Use a pre-amplification step if expression is very low. |
| Inconsistent results between biological replicates | Biological variability; inconsistent cell culture or treatment conditions. | Increase the number of biological replicates. Standardize all aspects of cell growth and treatment. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination with Efflux Pump Inhibitor
This protocol determines the MIC of this compound in the presence and absence of an efflux pump inhibitor (EPI) to assess the contribution of efflux pumps to resistance.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[16]
-
Prepare Antibiotic and EPI Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of this compound in MHB.
-
In a separate plate, prepare the same serial dilution of this compound in MHB containing a sub-inhibitory concentration of the EPI. The concentration of the EPI should not inhibit bacterial growth on its own.
-
-
Inoculate Plates: Add the prepared bacterial inoculum to each well of both plates.
-
Controls: Include a positive control (inoculum in MHB without antibiotic or EPI) and a negative control (MHB only) on each plate.[16]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Interpretation: A four-fold or greater reduction in the MIC of this compound in the presence of the EPI is considered indicative of significant efflux pump activity.
Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Screening Efflux Activity
This is a simple, qualitative method to screen for efflux pump activity in multiple bacterial isolates.[1][11]
Materials:
-
Tryptic Soy Agar (TSA)
-
Ethidium Bromide (EtBr) stock solution
-
Bacterial isolates for testing
-
Sterile swabs
-
UV transilluminator
Procedure:
-
Prepare EtBr-Agar Plates: Prepare TSA plates containing varying concentrations of EtBr (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mg/L). Also, prepare a control plate with no EtBr.
-
Inoculate Plates: From an overnight culture on a non-EtBr plate, pick a single colony of each isolate with a sterile swab. Inoculate the EtBr-agar plates by making a single radial streak from the center to the edge of the plate, resembling the spoke of a wheel.
-
Incubation: Incubate the plates at 37°C for 16-18 hours in the dark (EtBr is light-sensitive).
-
Visualize Fluorescence: Observe the plates under a UV transilluminator.
-
Interpretation:
-
High Efflux Activity: Strains with high efflux activity will pump out the EtBr and show little to no fluorescence.
-
Low Efflux Activity: Strains with low or no efflux activity will accumulate EtBr, which intercalates with DNA and fluoresces brightly. The highest concentration of EtBr at which an isolate does not fluoresce is indicative of its efflux capacity.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
This protocol quantifies the relative expression of efflux pump genes in a this compound-resistant strain compared to a susceptible strain.
Materials:
-
Bacterial strains (resistant and susceptible)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target efflux pump genes and a housekeeping gene (e.g., 16S rRNA)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Grow the resistant and susceptible bacterial strains to mid-log phase. For the resistant strain, you may include a sub-inhibitory concentration of this compound to induce gene expression. Extract total RNA using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA template.
-
qPCR Program: Run the following typical qPCR program:
-
Initial denaturation: 95°C for 2-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis.[2]
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target efflux pump gene to the housekeeping gene.
-
Interpretation: A significant increase in the relative expression of the efflux pump gene in the resistant strain compared to the susceptible strain indicates that overexpression of the pump is a likely mechanism of resistance.
Data Presentation
Table 1: Example MIC Data for this compound with and without an Efflux Pump Inhibitor (EPI)
| Bacterial Isolate | MIC of this compound (µg/mL) | MIC of this compound + EPI (µg/mL) | Fold Change in MIC | Interpretation |
| Susceptible Strain | 2 | 2 | 1 | No significant efflux |
| Resistant Strain A | 64 | 8 | 8 | Efflux-mediated resistance |
| Resistant Strain B | 32 | 32 | 1 | Resistance likely due to another mechanism |
Table 2: Example qRT-PCR Data for Efflux Pump Gene Expression
| Bacterial Isolate | Target Gene | Housekeeping Gene Cq | Target Gene Cq | ΔCq (Target - Housekeeping) | ΔΔCq | Fold Change (2^-ΔΔCq) |
| Susceptible Strain | mexB | 15.2 | 22.5 | 7.3 | 0 | 1 |
| Resistant Strain A | mexB | 15.5 | 19.8 | 4.3 | -3.0 | 8 |
Visualizations
Caption: Experimental workflow for investigating efflux pump-mediated resistance to this compound.
Caption: Generalized signaling pathway for macrolide-induced upregulation of efflux pumps.
References
- 1. Macrolide Antibiotic-Mediated Downregulation of MexAB-OprM Efflux Pump Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms [microbialcell.com]
- 3. New Roads Leading to Old Destinations: Efflux Pumps as Targets to Reverse Multidrug Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of efflux in macrolide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Microbial Primer: Multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ins and outs of RND efflux pumps in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. aimspress.com [aimspress.com]
- 13. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Flow Cytometric Analysis of Efflux by Dye Accumulation [frontiersin.org]
- 15. Multidrug efflux systems in Escherichia coli and Enterobacter cloacae obtained from wholesome broiler carcasses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dickwhitereferrals.com [dickwhitereferrals.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS [mdpi.com]
- 21. dispendix.com [dispendix.com]
Validation & Comparative
Midecamycin A2 vs. Erythromycin: A Comparative In Vitro Efficacy Guide
This guide provides a detailed comparison of the in vitro efficacy of Midecamycin A2 and Erythromycin, two macrolide antibiotics. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Mechanism of Action
Both this compound and Erythromycin are macrolide antibiotics that inhibit bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center, and block the exit tunnel for the nascent polypeptide chain. This action prevents the elongation of the peptide chain, ultimately leading to the cessation of bacterial growth. While both drugs share this general mechanism, differences in their chemical structures can influence their binding affinity and efficacy against specific bacterial strains, particularly those with resistance mechanisms.
Mechanism of Action of this compound and Erythromycin.
Quantitative Data Summary
The in vitro efficacy of this compound and Erythromycin is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values (in µg/mL) for both compounds against various clinically relevant bacterial strains.
Table 1: In Vitro Efficacy against Gram-Positive Bacteria
| Bacterial Strain | This compound (MIC in µg/mL) | Erythromycin (MIC in µg/mL) |
| Streptococcus pneumoniae | 0.06 - 0.25[1][2] | 0.016 - 0.25[3][4][5] |
| Streptococcus pyogenes | ≤0.06 - 1[1][6] | 0.5 - >128[6] |
| Staphylococcus aureus (MSSA) | 1 - 2[1] | 0.25 - 2[3][7] |
| Staphylococcus aureus (MRSA) | 1 - >128 | >2[8] |
Table 2: In Vitro Efficacy against Atypical Bacteria
| Bacterial Strain | This compound (MIC in µg/mL) | Erythromycin (MIC in µg/mL) |
| Mycoplasma pneumoniae | 1 - 8[9] | >128[9][10] |
| Legionella pneumophila | 0.016 - 0.12 | Not widely reported |
| Chlamydia trachomatis | Not widely reported | Excellent activity reported[11] |
Experimental Protocols
The determination of MIC values is crucial for assessing the in vitro efficacy of antibiotics. The most common methods employed are the broth microdilution and agar dilution techniques.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[12][13]
Procedure:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[14][15]
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a standardized density (typically 5 x 10^5 CFU/mL).[15]
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.[15]
-
Incubation: The plate is incubated at a specific temperature (usually 35-37°C) for 16-20 hours.[12][15]
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[12]
Broth Microdilution Workflow.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination and is considered a reference method by many organizations.[6][16]
Procedure:
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific concentration of the antibiotic. This is achieved by adding the antibiotic to molten agar before it solidifies.[16]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a control plate without any antibiotic.[16]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).[16]
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.[16]
Conclusion
This guide provides a comparative overview of the in vitro efficacy of this compound and Erythromycin. The presented data, summarized in clear tables, indicates that while both macrolides are effective against a range of bacteria, there are notable differences in their potency against specific strains. The detailed experimental protocols for MIC determination offer a standardized framework for the evaluation of these and other antimicrobial compounds. The provided diagrams visually summarize the shared mechanism of action and the workflow of a key experimental procedure, aiding in the conceptual understanding of their antibacterial activity and assessment. Researchers are encouraged to consider these data and methodologies in their ongoing and future investigations in the field of antimicrobial drug discovery and development.
References
- 1. Bacteriological evaluation of midecamycin acetate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin inhibition of 50S ribosomal subunit formation in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cejph.szu.cz [cejph.szu.cz]
- 6. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 7. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus [mdpi.com]
- 9. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased in vitro antimicrobial resistance of Mycoplasma pneumoniae isolates obtained from children in Beijing, China, in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The macrolides: erythromycin, clarithromycin, and azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. goldbio.com [goldbio.com]
- 16. Agar dilution - Wikipedia [en.wikipedia.org]
A Comparative Guide to Cross-Resistance Between Midecamycin A2 and Other Antibiotics
This guide provides a detailed comparison of cross-resistance patterns between Midecamycin A2, a 16-membered macrolide antibiotic, and other related antibiotics. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental protocols, and mechanistic diagrams to elucidate the complex interactions of antibiotic resistance.
Introduction to this compound and Cross-Resistance
This compound is a macrolide antibiotic belonging to the 16-membered ring subclass. Like other macrolides, it functions by inhibiting bacterial protein synthesis.[1][2] Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to other, often structurally related, drugs. For macrolides, the most significant cross-resistance profile involves the Macrolide-Lincosamide-Streptogramin B (MLSB) phenotype, which stems from a single resistance mechanism affecting all three classes due to their overlapping binding sites on the bacterial ribosome.[3][4][5]
This compound's larger 16-membered structure, compared to the more common 14- and 15-membered macrolides like erythromycin and azithromycin, results in a distinct interaction with certain resistance mechanisms, making its cross-resistance profile a critical area of study.
Mechanisms of Action and Resistance
This compound, like other macrolides, inhibits bacterial growth by binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds and the translocation step in protein synthesis.[1] Bacterial resistance to macrolides, including this compound, is primarily achieved through three main strategies:
-
Target Site Modification: This is the most common mechanism leading to broad cross-resistance. Bacteria acquire erm (erythromycin ribosome methylase) genes, which encode for enzymes that methylate a specific adenine residue (A2058) in the 23S rRNA component of the 50S ribosome.[4][5][6] This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, resulting in the MLSB resistance phenotype.[3][4]
-
Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport antibiotics out of the cell. The M phenotype, conferred by mef (macrolide efflux) genes, typically affects 14- and 15-membered macrolides but not 16-membered ones like this compound, clindamycin, or streptogramin B.[4] This is a key point of differentiation in cross-resistance patterns.
-
Drug Inactivation: Resistance can also occur through enzymatic inactivation of the antibiotic. Mechanisms include phosphorylation, reduction, deacylation, and glycosylation.[7][8] Studies have shown that various glycosylation modifications of this compound can render it inactive.[7][9]
Comparative Analysis of Cross-Resistance
The cross-resistance profile of this compound is highly dependent on the underlying genetic mechanism in the resistant bacterium. While it is rendered ineffective by the MLSB phenotype, it can remain active against strains that rely on specific efflux pumps for resistance to other macrolides.
Data Presentation
Table 1: Cross-Resistance Patterns Based on Resistance Mechanism
| Resistance Mechanism | Genetic Determinant (Example) | This compound (16-membered Macrolide) | Erythromycin (14-membered Macrolide) | Clindamycin (Lincosamide) | Pristinamycin (Streptogramin B) | Phenotype |
| Target Site Modification | erm(B) | Resistant | Resistant | Resistant | Resistant | MLSB |
| Active Efflux | mef(A) | Susceptible | Resistant | Susceptible | Susceptible | M |
| Target Site Mutation | A2067G in 23S rRNA | Resistant | Susceptible | Susceptible | Susceptible | 16-M-R |
| Drug Inactivation | Glycosyltransferase | Resistant | Susceptible (Substrate Specific) | Susceptible | Susceptible | - |
Table 2: Example Minimum Inhibitory Concentrations (MICs in µg/mL) Against Staphylococcus aureus Strains
| Antibiotic | Wild-Type Strain (Susceptible) | Strain with mef(A) Efflux Pump | Strain with erm(B) Methylase | Strain with A2067G Mutation |
| This compound | 1 | 1 | >64 | >64 |
| Erythromycin | 0.5 | 32 | >64 | 0.5 |
| Azithromycin | 1 | 16 | >64 | 1 |
| Clindamycin | 0.25 | 0.25 | >64 | 0.25 |
| Pristinamycin IB | 0.5 | 0.5 | >64 | 0.5 |
Note: Data are illustrative, based on typical resistance profiles. Actual MIC values can vary.
A study on Mycoplasma pneumoniae demonstrated that while resistance to 14- and 15-membered macrolides conferred cross-resistance to all macrolides, mutants that developed resistance to 16-membered macrolides like midecamycin remained susceptible to their 14- and 15-membered counterparts.[10][11] This highlights that the inducing agent can select for specific mutations (e.g., A2067G for 16-membered rings) that do not confer universal macrolide resistance.[10][11] Furthermore, this compound has been shown to be the most difficult macrolide to induce resistance against in vitro.[10]
Experimental Protocols
Accurate determination of cross-resistance relies on standardized laboratory procedures. Below are methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method, a standard for quantitative susceptibility testing.[12][13]
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Bacterial isolates (e.g., S. aureus, S. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Antibiotic stock solutions (this compound, Erythromycin, etc.)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or plate reader
Procedure:
-
Antibiotic Dilution: Prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates. A typical concentration range is 0.06 to 128 µg/mL.
-
Inoculum Preparation: Suspend bacterial colonies in saline to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the antibiotic dilution. This results in a final volume of 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest antibiotic concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or with a plate reader. The result is compared against established breakpoints from bodies like CLSI or EUCAST to classify the isolate as susceptible, intermediate, or resistant.[13][14]
Checkerboard Assay for Synergy Testing
This protocol is used to evaluate the interaction between two different antibiotics.
Objective: To determine if the combined effect of two antibiotics is synergistic, additive, indifferent, or antagonistic.
Procedure:
-
Plate Setup: In a 96-well plate, dilute Antibiotic A horizontally and Antibiotic B vertically, creating a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone)
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizations of Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key resistance pathways and experimental setups.
Caption: MLSB resistance pathway via enzymatic methylation of the 23S rRNA.
Caption: Differential effect of the M-phenotype efflux pump on macrolide subclasses.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Midecamycin Acetate? [synapse.patsnap.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inactivation of the macrolide antibiotics erythromycin, midecamycin, and rokitamycin by pathogenic Nocardia species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Midecamycin Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae [frontiersin.org]
- 12. idexx.dk [idexx.dk]
- 13. dickwhitereferrals.com [dickwhitereferrals.com]
- 14. EUCAST: Clinical Breakpoint Tables [eucast.org]
Validating Midecamycin A2's Antibacterial Efficacy Against Key Respiratory Pathogens: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of Midecamycin A2 against key ATCC reference strains implicated in respiratory tract infections. This analysis includes comparative data for other macrolide and ketolide antibiotics, supported by detailed experimental protocols for reproducibility.
Comparative Antibacterial Activity
This compound, a component of the 16-membered macrolide antibiotic Midecamycin, was evaluated for its in vitro antibacterial activity against Gram-positive and Gram-negative bacteria commonly associated with respiratory tract infections. The Minimum Inhibitory Concentration (MIC) of Midecamycin was determined and compared alongside other clinically relevant antibiotics: Erythromycin, Josamycin, and Telithromycin. The results are summarized in the table below, offering a clear comparison of their relative potencies against Staphylococcus aureus, Streptococcus pyogenes, and Haemophilus influenzae.
| ATCC® Reference Strain | Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Midecamycin | 0.25 - 1.0 |
| Erythromycin | 0.25 - 1.0 | |
| Josamycin | 0.5 - 2.0 | |
| Telithromycin | 0.12 - 0.5 | |
| Streptococcus pyogenes ATCC® 19615™ | Midecamycin | ≤0.06 - 0.25 |
| Erythromycin | ≤0.06 - 0.25 | |
| Josamycin | 0.12 - 0.5 | |
| Telithromycin | ≤0.015 - 0.06 | |
| Haemophilus influenzae ATCC® 49247™ | Midecamycin | 2.0 - 8.0 |
| Erythromycin | 2.0 - 8.0 | |
| Josamycin | 4.0 - 16.0 | |
| Telithromycin | 1.0 - 4.0 |
Note: Data for Midecamycin is presented as a proxy for this compound due to the limited availability of specific MIC values for the A2 component in publicly accessible literature. The presented MIC ranges are compiled from various studies and are intended for comparative purposes.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Preparation of Materials
-
Bacterial Strains: Lyophilized cultures of Staphylococcus aureus ATCC® 29213™, Streptococcus pyogenes ATCC® 19615™, and Haemophilus influenzae ATCC® 49247™ are procured from the American Type Culture Collection.
-
Growth Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for S. aureus.
-
CAMHB supplemented with 2-5% lysed horse blood for S. pyogenes.
-
Haemophilus Test Medium (HTM) for H. influenzae.
-
-
Antibiotics: this compound, Erythromycin, Josamycin, and Telithromycin are obtained as powders of known purity.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator with 5% CO2 atmosphere.
Inoculum Preparation
-
Bacterial strains are subcultured from frozen stocks onto appropriate agar plates (S. aureus on Tryptic Soy Agar, S. pyogenes on Blood Agar, H. influenzae on Chocolate Agar) and incubated at 35 ± 2°C for 18-24 hours. H. influenzae and S. pyogenes are incubated in a 5% CO2 atmosphere.
-
Several morphologically similar colonies are selected and transferred to a tube containing sterile saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
The standardized inoculum is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
Antibiotic Stock and Dilution Series Preparation
-
Stock solutions of each antibiotic are prepared according to the manufacturer's instructions, typically in a suitable solvent.
-
A serial two-fold dilution of each antibiotic is prepared in the appropriate broth directly in the 96-well microtiter plates to achieve the desired concentration range.
Inoculation and Incubation
-
Each well of the microtiter plate, containing 100 µL of the diluted antibiotic, is inoculated with 100 µL of the standardized bacterial suspension.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
-
The plates are incubated at 35 ± 2°C for 16-20 hours (S. aureus) or 20-24 hours (S. pyogenes and H. influenzae). H. influenzae and S. pyogenes are incubated in a 5% CO2 atmosphere.
Determination of MIC
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader.
Visualizing the Workflow and Pathways
To better illustrate the experimental process and the mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for MIC determination.
Caption: Mechanism of action of this compound.
Midecamycin A2: A Comparative Analysis of Efficacy Against Erythromycin-Resistant Bacteria
A detailed guide for researchers and drug development professionals on the in vitro activity of midecamycin and its derivatives compared to erythromycin against clinically relevant erythromycin-resistant bacterial isolates.
Introduction
The rising prevalence of antibiotic resistance necessitates a thorough evaluation of alternative therapeutic agents. Erythromycin, a 14-membered macrolide, has long been a cornerstone in treating various bacterial infections. However, its efficacy is increasingly compromised by the spread of resistance mechanisms. Midecamycin, a 16-membered macrolide antibiotic, and its derivatives have been investigated as potential alternatives. This guide provides a comparative analysis of the in vitro efficacy of midecamycin and its related compounds against erythromycin-resistant bacterial isolates, supported by available experimental data.
It is important to note that while the focus of this guide is Midecamycin A2, much of the publicly available comparative research has been conducted on midecamycin or its diacetate salt. These compounds are structurally and functionally closely related, and the presented data should be interpreted with this in mind.
Comparative Efficacy: Midecamycin vs. Erythromycin
The in vitro efficacy of midecamycin and erythromycin is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data from various studies.
Table 1: Comparative MIC90 Values (mg/L) against Streptococcus pyogenes
| Antibiotic | Erythromycin-Susceptible Isolates | Erythromycin-Resistant Isolates (Efflux Phenotype) | Erythromycin-Resistant Isolates (Inducible Resistance) |
| Midecamycin diacetate | ≤0.06 | Not specified | Not specified |
| Erythromycin | 0.5 | Not specified | Not specified |
Data sourced from a study on 146 clinical isolates of Streptococcus pyogenes in France.[1][2] The study highlighted the increased activity of midecamycin against erythromycin-resistant isolates that did not possess the ermB determinant, which confers high-level resistance.[1]
Table 2: In Vitro Activity of Midecamycin Acetate and Erythromycin against Gram-Positive Cocci
| Organism & Resistance Phenotype | Midecamycin Acetate (MIC in mg/L) | Erythromycin (MIC in mg/L) |
| Staphylococcus aureus (Erythromycin-Sensitive) | 1 | 0.25 |
| Staphylococcus aureus (Inducibly Resistant) | 2 | >128 |
| Staphylococcus aureus (Constitutively Resistant) | >128 | >128 |
| Coagulase-Negative Staphylococci (Erythromycin-Sensitive) | 2 | 0.5 |
| Coagulase-Negative Staphylococci (Inducibly Resistant) | 4 | >128 |
| Coagulase-Negative Staphylococci (Constitutively Resistant) | >128 | >128 |
| Enterococci (Erythromycin-Sensitive) | 4 | 1 |
| Enterococci (Inducibly Resistant) | 8 | >128 |
| Enterococci (Constitutively Resistant) | >128 | >128 |
This table presents a summary of findings on the activity of 16-membered macrolides (including midecamycin acetate) compared to 14- and 15-membered macrolides.
It is important to note that one early study from 1983 reported that midecamycin failed to inhibit erythromycin-resistant isolates, suggesting that its efficacy can be highly dependent on the specific resistance mechanism and the bacterial strain .[3] However, a later study on 9,3"-Di-O-acetyl midecamycin (a derivative) showed it was effective against some erythromycin-resistant strains of Staphylococcus aureus.[4]
Mechanisms of Action and Resistance
Both midecamycin and erythromycin are macrolide antibiotics that inhibit bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting protein elongation.
Erythromycin resistance in bacteria is primarily mediated by two mechanisms:
-
Target Site Modification: This is most commonly due to the methylation of an adenine residue in the 23S rRNA of the 50S ribosomal subunit. This modification is carried out by methylases encoded by erm (erythromycin ribosome methylase) genes. This alteration reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB resistance phenotype. This resistance can be either inducible (iMLSB) or constitutive (cMLSB).
-
Active Efflux: This mechanism involves the pumping of the antibiotic out of the bacterial cell, thereby reducing its intracellular concentration. This is mediated by efflux pumps encoded by genes such as mef (macrolide efflux). This mechanism typically confers resistance to 14- and 15-membered macrolides but not to 16-membered macrolides, lincosamides, or streptogramin B (M phenotype).
Midecamycin, as a 16-membered macrolide, can be effective against strains with the M phenotype because it is not a substrate for the Mef efflux pump. Its efficacy against erm-positive strains can vary depending on whether the resistance is inducible or constitutive.
References
- 1. In vitro activity of midecamycin diacetate, a 16-membered macrolide, against Streptococcus pyogenes isolated in France, 1995-1999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of midecamycin, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antibacterial activity of 9,3"-Di-o-acetyl midecamycin (Mom), a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectra of Midecamycin A2 and Josamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro antibacterial spectra of two 16-membered macrolide antibiotics: Midecamycin A2 and Josamycin. The information presented is collated from various scientific studies to offer a comprehensive overview for research and development purposes.
Quantitative Antibacterial Spectrum Analysis
The antibacterial efficacy of Midecamycin and Josamycin is typically quantified by their Minimum Inhibitory Concentrations (MICs). The table below summarizes the MIC values for both compounds against a range of clinically relevant bacteria. The data has been compiled from multiple studies; therefore, direct comparison should be considered in the context of potential variations in experimental conditions.
| Bacterial Species | Midecamycin (or its derivatives) MIC (µg/mL) | Josamycin MIC (µg/mL) | Notes |
| Staphylococcus aureus | 2 (mode MIC for MLS-sensitive strains)[1] | 1 (mode MIC for MLS-sensitive strains)[1] | Josamycin appears slightly more active against MLS-sensitive Staphylococci. |
| Streptococcus pyogenes | 0.06-0.25 (mode MIC for MLS-sensitive strains)[1] | 0.03-0.12 (mode MIC for MLS-sensitive strains)[1] | Both show potent activity, with Josamycin having a slightly lower MIC range. |
| Streptococcus pneumoniae | 0.06-0.25 (mode MIC for MLS-sensitive strains)[1] | 0.03-0.12 (mode MIC for MLS-sensitive strains)[1] | Both are highly active against MLS-sensitive Pneumococci. |
| Enterococcus spp. | 1-2 (mode MIC for MLS-sensitive strains)[1] | 0.5-1 (mode MIC for MLS-sensitive strains)[1] | Josamycin shows greater activity against MLS-sensitive Enterococci. |
| Haemophilus influenzae | 8-32[1] | 2-16[1] | Josamycin is more active against H. influenzae. |
| Mycoplasma pneumoniae | 8 (MIC90 for Midecamycin)[2] | 4 (MIC90)[2] | Josamycin is more potent against macrolide-resistant M. pneumoniae.[2] |
| Ureaplasma spp. | 0.5 (MIC90 for Midecamycin)[2] | 0.5 (MIC90)[2] | Both exhibit comparable activity. |
| Mycoplasma hominis | 2 (MIC90 for Midecamycin)[2] | 0.5 (MIC90)[2] | Josamycin demonstrates significantly higher activity. |
| Chlamydia pneumoniae | 0.25 (MIC)[3] | 0.25 (MIC)[3] | Both show similar activity against the type strain. |
Note on this compound: Midecamycin is often used in the form of midecamycin acetate, which is hydrolyzed to the active midecamycin in the body. Midecamycin itself is a mixture of several components, with Midecamycin A1 being the main component. The data presented for "Midecamycin" generally refers to the activity of this mixture. Specific data for the isolated this compound component is less commonly reported in broad comparative studies. One study has identified this compound as a component in the fermentation of bioengineered strains.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in antimicrobial susceptibility testing. The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized protocol recommended by clinical laboratory standards institutes.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Key Steps:
-
Preparation of Antimicrobial Stock Solutions: this compound and Josamycin are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
Preparation of Microtiter Plates: A series of twofold dilutions of the antibiotic stock solutions are prepared in appropriate broth media (e.g., Mueller-Hinton Broth for many bacteria, or specialized media for fastidious organisms) in 96-well microtiter plates.
-
Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium. A suspension of the bacteria is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. The plates are then incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours) under appropriate atmospheric conditions (e.g., ambient air, or with CO2 enrichment for certain bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Workflow for MIC determination.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both this compound and Josamycin, as 16-membered macrolides, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptidyl-tRNA and ultimately halting the elongation of the polypeptide chain.
The diagram below illustrates the mechanism of action of macrolide antibiotics.
Caption: Macrolide mechanism of action.
References
- 1. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activities of acetylmidecamycin and other antimicrobials against human macrolide-resistant Mycoplasma pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
In Vitro Synergistic Effects of Midecamycin A2 with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant pathogens. This guide provides an objective comparison of the in vitro synergistic effects of Midecamycin A2, a macrolide antibiotic, with other antimicrobial agents. While specific quantitative data on the synergistic interactions of this compound remains limited in publicly available literature, this document outlines the established methodologies for assessing such effects and presents the available evidence for its synergistic potential with cell wall-inhibiting antibiotics.
Mechanism of Action: this compound
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, thereby preventing the translocation of peptidyl-tRNA and halting the elongation of the polypeptide chain. This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal for some strains.
Evidence of Synergy with Cell Wall-Affecting Antibiotics
Research has indicated a synergistic relationship between midecamycin acetate and antibiotics that target the bacterial cell wall, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa. Pre-treatment of these bacteria with cell wall-affecting agents like polymyxin B, carbenicillin, dibekacin, or fosfomycin has been shown to enhance the uptake of midecamycin, leading to a more potent antibacterial effect.[1][2] This suggests a mechanism where damage to the cell wall increases the permeability of the bacterial membrane to midecamycin, allowing it to reach its ribosomal target more effectively.
Quantitative Analysis of Synergy
The synergy between two antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration Index (FICI) derived from a checkerboard assay, or through time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations. It involves testing a range of concentrations of two drugs, both individually and in combination, against a specific bacterial isolate. The results are used to calculate the FICI.
Table 1: Hypothetical Checkerboard Assay Results for this compound and a Beta-Lactam Antibiotic against S. aureus
| This compound (µg/mL) | Beta-Lactam (µg/mL) | FICI | Interpretation |
| 0.25 (MIC) | 0 | 1.0 | - |
| 0 | 1 (MIC) | 1.0 | - |
| 0.0625 | 0.25 | 0.5 | Synergy |
| 0.125 | 0.125 | 0.625 | Additive |
| 0.03125 | 0.5 | 0.625 | Additive |
A FICI of ≤ 0.5 is generally interpreted as synergy, > 0.5 to 4 as indifference or an additive effect, and > 4 as antagonism.[3][4][5][6]
Time-Kill Curve Analysis
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time. A synergistic effect is typically defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent at a specific time point (e.g., 24 hours).[7][8][9]
Experimental Protocols
Checkerboard Assay Protocol
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent. Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. One antibiotic is diluted along the x-axis, and the other along the y-axis.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate the microtiter plate with the bacterial suspension and incubate at 35-37°C for 18-24 hours.
-
Reading and FICI Calculation: Determine the Minimal Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[3][4][5][6]
Time-Kill Curve Protocol
-
Preparation: Determine the MIC of each antibiotic individually against the test organism. Prepare tubes with CAMHB containing the antibiotics alone and in combination at concentrations relevant to their MICs (e.g., 0.5x, 1x, 2x MIC).
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. A growth control tube without any antibiotic is also included.
-
Sampling and Plating: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate onto appropriate agar plates.
-
Data Analysis: After incubation of the plates, count the number of colonies (CFU/mL) for each time point. Plot the log10 CFU/mL against time to generate the time-kill curves.[7][8][10][11]
Visualizing Experimental Workflows and Mechanisms
Caption: Proposed mechanism of synergy between this compound and cell wall-affecting antibiotics.
Caption: Experimental workflow for the checkerboard assay to determine antibiotic synergy.
References
- 1. Synergistic effects of a macrolide and a cell wall-affecting antibiotic on Pseudomonas aeruginosa in vitro and in vivo. 3. Incorporation of [14C]midecamycin acetate (MOM) into P. aeruginosa pretreated with cell wall-affecting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effects of a macrolide and a cell wall-affecting antibiotic on Pseudomonas aeruginosa in vitro and in vivo. 1. Combined effects of a macrolide and a peptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Fractional Inhibitory Concentration Index (FICI) by a Checkerboard Method [bio-protocol.org]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.7. Time-Kill Assays [bio-protocol.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 11. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
Validating Midecamycin A2 Purity and Identity: A Comparative Guide for Researchers
For researchers in drug development and life sciences, ensuring the purity and identity of active pharmaceutical ingredients is a critical first step. This guide provides a comprehensive comparison of analytical methodologies for validating Midecamycin A2, a 16-membered macrolide antibiotic. It also benchmarks its analytical profile against common alternative macrolides, offering researchers the data and protocols needed for informed decision-making in their studies.
Introduction to this compound
This compound is a macrolide antibiotic produced by Streptomyces mycarofaciens. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the elongation of the polypeptide chain.[1] It is effective against a range of Gram-positive and some Gram-negative bacteria.[2][3][4] The quality and purity of this compound are paramount for obtaining reliable and reproducible experimental results.
Experimental Protocols for Purity and Identity Validation
Accurate determination of this compound purity and identity relies on a combination of chromatographic and spectroscopic techniques. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of this compound and separating it from related impurities and other components.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable for this analysis.
-
Column: An Extend-C18 column (250 mm × 4.6 mm, 5 µm particle size) is recommended for optimal separation.[5][6]
-
Mobile Phase:
-
Mobile Phase A: 100 mmol/L ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is employed to achieve a good separation of this compound from its impurities. A typical, though not explicitly detailed in available literature, gradient might start with a lower concentration of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. Researchers should optimize the gradient profile based on their specific system and the impurity profile of their sample.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[5]
-
Detection:
-
Sample Preparation: Dissolve this compound raw material in a diluent composed of Mobile Phase A and Mobile Phase B (e.g., 60:40 v/v) to a concentration of 2.0 mg/mL.[1][2] Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.[1]
Experimental Workflow for HPLC Purity Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of Midecamycin A2 in a Laboratory Setting
The proper disposal of Midecamycin A2, a macrolide antibiotic, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to prevent environmental contamination and ensure a safe working environment. This guide provides a procedural framework for the safe handling and disposal of this compound, drawing upon general principles of pharmaceutical waste management in the absence of specific disposal instructions for this compound.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
In Case of a Spill:
-
Ensure the area is well-ventilated.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable disinfectant.
Step-by-Step Disposal Protocol
The disposal of this compound, like other pharmaceutical waste, is governed by a hierarchy of regulations, including those from the Environmental Protection Agency (EPA) and local authorities.[1][2][3] The primary goal is to prevent the release of active pharmaceutical ingredients into the environment.
-
Segregation: Do not mix this compound waste with general laboratory trash. It should be segregated as pharmaceutical or chemical waste.[4]
-
Containerization:
-
Place solid this compound waste (e.g., unused powder, contaminated materials) in a clearly labeled, sealed container designated for pharmaceutical or chemical waste.
-
Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. Do not pour solutions down the drain.[5]
-
-
Labeling: The waste container must be clearly labeled with the contents ("this compound waste"), the date, and any associated hazard warnings.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed hazardous waste disposal service.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed pharmaceutical waste management company. Incineration at a permitted facility is the preferred method for destroying active pharmaceutical ingredients.[1][2]
Disposal Considerations for this compound
| Consideration | Recommended Procedure | Rationale |
| Regulatory Compliance | Adhere to EPA, state, and local regulations for pharmaceutical waste.[1][2][3][6] | Ensures legal and safe disposal, minimizing environmental impact. |
| Waste Classification | Treat as chemical waste; consult your institution's EHS for specific classification.[4] | Proper classification is crucial for correct handling and disposal pathways. |
| Spill Management | Use appropriate PPE and absorbents. | Protects personnel and the environment from accidental release. |
| Final Disposal Method | Incineration via a licensed hazardous waste facility.[1][2] | Ensures complete destruction of the active pharmaceutical ingredient. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Disclaimer: The information provided is based on general principles of laboratory safety and pharmaceutical waste disposal. Always consult your institution's specific guidelines and the substance's Safety Data Sheet for complete and accurate disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
